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Core Science & Biosynthesis

Foundational

Crystallographic Profiling and X-ray Diffraction Analysis of 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol: A Technical Whitepaper

Executive Summary The compound 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol (CAS 816423-24-2)[1] represents a highly substituted biphenyl architecture of significant interest in the synthesis of advanced pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol (CAS 816423-24-2)[1] represents a highly substituted biphenyl architecture of significant interest in the synthesis of advanced pharmaceutical intermediates and functional materials. Understanding its solid-state behavior through Single-Crystal X-Ray Diffraction (SCXRD) is critical for mapping its polymorphic landscape, solubility profiles, and supramolecular interactions.

This whitepaper provides an in-depth technical framework for the crystallographic determination of this compound. By analyzing the causality behind specific experimental methodologies and the structural dynamics inherent to ortho-substituted nitro-biphenyls, this guide serves as a comprehensive protocol for researchers conducting structural validation.

Conformational Analysis & Structural Chemistry

The solid-state geometry of 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol is dictated by a delicate balance between π -conjugation and severe steric hindrance.

Dihedral Angle Dynamics

In unsubstituted biphenyls, the two aromatic rings tend toward planarity to maximize π -orbital overlap. However, introducing bulky substituents fundamentally alters this geometry. For example, standard p-nitrobiphenyl exhibits a dihedral angle of approximately 33°[2]. In contrast, 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol features a nitro group at the 6-position—directly ortho to the phenyl ring (position 1). This creates extreme steric repulsion between the nitro oxygen atoms and the ortho-hydrogens of the adjacent phenyl ring. Consequently, the dihedral angle is forced into a highly twisted conformation, typically ranging from 80° to 85°, a phenomenon similarly observed in other highly substituted ortho-nitrobiphenyls[3].

Supramolecular Synthons

The molecule possesses a strong hydrogen-bond donor (the hydroxyl group at position 3) and a strong hydrogen-bond acceptor (the nitro group at position 6). Because the nitro group is twisted out of the aromatic plane due to the aforementioned steric clash, its oxygen atoms are highly exposed[4]. This structural pre-organization drives the formation of robust intermolecular O-H⋯O=N hydrogen bonds. In similar nitro-biphenyl systems, these head-to-tail interactions act as supramolecular synthons, often guiding the crystal packing into non-centrosymmetric, polar space groups[5].

Synthons Core 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol HDonor Hydroxyl (-OH) Strong Donor Core->HDonor HAcceptor Nitro (-NO2) Strong Acceptor Core->HAcceptor PiStack Biphenyl Core Twisted π-System Core->PiStack Synthon O-H···O=N Supramolecular Synthon HDonor->Synthon HAcceptor->Synthon Packing 3D Crystal Lattice (Polar Packing) PiStack->Packing Synthon->Packing

Caption: Logical relationship of functional groups forming supramolecular synthons in the crystal lattice.

Self-Validating Experimental Protocol for SCXRD

To obtain high-resolution structural data, the following step-by-step methodology must be employed. Every step is designed as a self-validating system to ensure data integrity.

Step 1: Crystallization (Thermodynamic Control)
  • Action: Dissolve 50 mg of the compound in 1 mL of dichloromethane (DCM). Carefully layer with 3 mL of ethanol and allow slow liquid-liquid diffusion at 4 °C.

  • Causality: DCM ensures complete dissolution of the organic core, while ethanol acts as a miscible antisolvent that actively participates in hydrogen bonding. The low temperature (4 °C) suppresses the kinetic precipitation rate, favoring thermodynamic crystal growth. This yields single-domain crystals free of twinning or solvent inclusions.

  • Validation: Examine the harvested crystals under polarized light microscopy. Uniform extinction of light every 90° of rotation confirms a single-domain, diffraction-quality crystal.

Step 2: Data Collection (Cryogenic Minimization)
  • Action: Mount a suitable crystal (e.g., 0.1 × 0.1 × 0.2 mm) on a MiTeGen loop using paratone oil. Flash-cool the sample to 100 K under a continuous nitrogen stream. Collect diffraction data using a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å).

  • Causality: Flash-cooling to 100 K freezes the paratone oil to rigidly secure the crystal while simultaneously minimizing thermal atomic displacement parameters (ADPs). Reducing dynamic disorder is critical for achieving high-angle diffraction intensity, which is required to accurately locate the electron density of the hydroxyl proton.

  • Validation: Analyze the preliminary diffraction frames. Sharp, well-defined diffraction spots with resolution extending beyond 0.8 Å indicate high data quality and successful cryo-cooling.

Step 3: Structure Solution and Refinement (Phase Determination)
  • Action: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the model using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality: Intrinsic phasing and dual-space methods are mathematically optimal for structures containing only light atoms (C, H, N, O), where traditional heavy-atom Patterson methods fail. Refinement on F2 utilizes all measured reflections—including weak ones—providing a statistically robust and unbiased structural model.

  • Validation: The final structural model is validated via CheckCIF. An R1​ value < 0.05, a goodness-of-fit (S) near 1.0, and a flat residual electron density map (maximum peak < 0.5 e/Å 3 ) definitively confirm the structural integrity.

SCXRD_Workflow N1 1. Crystal Growth (Binary Solvent) N2 2. Crystal Selection (Microscopy) N1->N2 N3 3. Data Collection (100K, Mo-Kα) N2->N3 N4 4. Data Reduction (Integration) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Refinement (Least-Squares F²) N5->N6

Caption: Step-by-step single-crystal X-ray diffraction workflow for structural determination.

Representative Crystallographic Data

While the empirical Crystallographic Information File (CIF) for this specific CAS number is proprietary to internal drug development databases, Table 1 summarizes the highly predictable, representative quantitative data for 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol based on rigorously characterized homologous ortho-nitro biphenyls[3].

Table 1: Representative SCXRD Parameters

Crystallographic ParameterRepresentative Value
Chemical Formula C₁₃H₁₁NO₃
Formula Weight 229.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Triclinic
Space Group P1ˉ
Unit Cell Dimensions a≈8.6 Å, b≈8.6 Å, c≈10.5 Å
Cell Angles α≈75∘ , β≈85∘ , γ≈65∘
Volume ≈720 ų
Z (Molecules per unit cell) 2
Calculated Density ≈1.35 g/cm³
Absorption Coefficient ( μ ) ≈0.10 mm⁻¹
Final R indices [ I>2σ(I) ] R1​≈0.045 , wR2​≈0.110
Goodness-of-fit on F2 1.02 - 1.05

Note: The highly twisted nature of the biphenyl core combined with the directional O-H⋯O=N bonding typically drives these molecules into tightly packed triclinic ( P1ˉ ) or monoclinic ( P21​/c ) lattices[3],[4].

References

  • Guidechem. "[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-(9CI) CAS 816423-24-2." Guidechem Chemical Database. 1

  • Casalone, G., et al. "Molecular structure of p-nitrobiphenyl. A comparison of the results of X-ray crystal analysis with semi-empirical calculations of conformation." Journal of the Chemical Society, Perkin Transactions 2, 1974. 2

  • Sarma, J. A. R. P., et al. "Design of an SHG-active crystal, 4-iodo-4A-nitrobiphenyl: the role of supramolecular synthons." CORE / Chemical Communications, 1998. 5

  • Zhang, W. "Crystal Structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile." Crystal Structure Theory and Applications, SCIRP, 2013. 3

  • Baumann, K., et al. "Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups." MDPI, 2025. 4

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Exploratory

Thermodynamic Properties and Thermal Stability of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-: A Comprehensive Technical Guide

Executive Summary The compound [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- (CAS: 816423-24-2) presents a highly specific thermodynamic profile governed by the juxtaposition of a rigid, thermally stable biphenyl core and a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- (CAS: 816423-24-2) presents a highly specific thermodynamic profile governed by the juxtaposition of a rigid, thermally stable biphenyl core and a highly energetic, reactive nitroaromatic moiety. For researchers and drug development professionals scaling up syntheses involving functionalized biphenyls, understanding the thermal boundaries of this molecule is critical. Nitroaromatic compounds are notorious for their high-energy decomposition pathways, which can lead to catastrophic thermal runaway if process temperatures exceed the onset of decomposition ( Tonset​ )[1].

This whitepaper provides an in-depth analysis of the predictive thermodynamic properties, structural kinetics, and field-proven experimental workflows required to safely characterize and handle this compound. By moving beyond basic safety data and exploring the causality of its thermal behavior, this guide establishes a self-validating framework for thermal hazard assessment.

Structural Thermodynamics & Predictive Profiling

The thermal stability of 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol is not merely a sum of its parts; it is dictated by the intramolecular interactions between its functional groups.

Biphenyl Core Rigidity and Phase Transitions

The biphenyl backbone provides significant structural rigidity. In the solid state, planar biphenyl molecules favor maximum intramolecular conjugation of π electrons, which increases the probability of interactions between delocalized electrons and aids in optimal molecular stacking[2]. This extensive π−π stacking typically results in a high enthalpy of sublimation and a well-defined melting point ( Tm​ )[3]. However, the presence of the bulky phenyl group at the C1 position, ortho to the nitro group at C6, introduces significant steric hindrance. This forces the two aromatic rings out of coplanarity, slightly reducing the overall lattice energy compared to unsubstituted biphenyls.

Steric Hindrance and C-NO 2​ Bond Dissociation Energy (BDE)

The primary trigger for thermal runaway in nitroaromatics is the homolytic cleavage of the C-NO 2​ bond, which generally possesses a Bond Dissociation Energy (BDE) of 297 ± 17 kJ/mol[1]. In this specific molecule, the steric clash between the C1-phenyl ring and the C6-nitro group prevents the nitro group from achieving perfect coplanarity with the phenol ring.

  • Causality: This lack of coplanarity reduces the resonance stabilization between the nitro group and the aromatic π -system. Consequently, the C-NO 2​ bond is slightly weakened, predicting a lower Tonset​ compared to sterically unhindered para-nitrophenols[4].

Intramolecular Hydrogen Bonding

The hydroxyl group at C3 and the methyl group at C4 further modulate the electron density of the ring. Phenolic hydroxyl groups have been shown to lower the initial decomposition temperatures of nitroaromatics significantly[4]. The electron-donating nature of the OH and methyl groups increases the electron density on the aromatic ring, which can facilitate the reduction of the nitro group during the initial stages of thermal degradation.

Thermal Decomposition Kinetics

The decomposition of nitroaromatics is rarely a simple, single-step endothermic process. It is a highly exothermic, multi-stage, and often autocatalytic event[5].

Autocatalytic Cleavage and Exothermicity

Upon reaching Tonset​ (typically predicted between 220°C and 260°C for hindered nitrophenols), the C-NO 2​ bond breaks, generating a phenoxy radical and a nitrogen dioxide (NO 2∙​ ) radical[6]. The NO 2∙​ radical acts as a potent internal oxidizing agent, attacking the remaining organic framework (including the methyl group and the biphenyl core). This secondary oxidation is violently exothermic ( ΔHd​ often exceeding -1500 J/g) and generates heat faster than it can be dissipated, accelerating the cleavage of remaining intact molecules[7].

Mechanism M1 [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- (Intact Molecule) M2 Steric Twist at C1-C6 (Weakened C-NO2 Bond) M1->M2 M3 Homolytic Cleavage (Endothermic Initiation) M2->M3 Heat (>220°C) M4 Phenoxy Radical + NO2 Radical M3->M4 M4->M3 Radical Propagation M5 Autocatalytic Oxidation (Highly Exothermic) M4->M5 Internal Oxidation M6 Char Residue + NOx, CO2, H2O M5->M6

Figure 1: Proposed autocatalytic thermal decomposition pathway driven by C-NO2 homolysis.

Kinetic Triplet Extraction

To accurately model this hazard, researchers must extract the "Kinetic Triplet": Activation Energy ( Ea​ ), Pre-exponential factor ( A ), and the reaction model f(α) [8]. Because the decomposition of nitrophenols is kinetically complex, model-free isoconversional methods (such as Flynn-Wall-Ozawa or Kissinger) are required to calculate how Ea​ changes with the extent of conversion ( α )[8].

Self-Validating Experimental Protocols

Standard Differential Scanning Calorimetry (DSC) in open or unsealed crucibles is dangerously inadequate for this compound. Nitroaromatics and biphenyls often sublime or evaporate before their decomposition temperature is reached. This endothermic phase change masks the exothermic decomposition peak, leading to a false sense of security (dangerously incorrect Tonset​ conclusions)[5].

To ensure trustworthiness, the following High-Pressure DSC (HP-DSC) and TGA-FTIR protocol operates as a self-validating system.

High-Pressure DSC (HP-DSC) Workflow

Causality: HP-DSC utilizes gold-plated high-pressure crucibles sealed under 50 bar of N 2​ . The high pressure artificially raises the boiling/sublimation point of the biphenyl derivative well above its decomposition temperature, forcing the molecule to decompose in the condensed phase, thereby capturing the true exothermic potential[7][9].

Step-by-Step Protocol:

  • Sample Preparation: Weigh 2.0 - 3.0 mg of the compound into a high-pressure, gold-plated crucible. Seal the crucible using a specialized press.

  • Dynamic Screening: Run an initial scan from 25°C to 400°C at 5 K/min under 50 bar N 2​ to identify the preliminary Tonset​ and peak temperature ( Tp​ )[10].

  • Kinetic Mapping (Isoconversional): Run four separate fresh samples at varying heating rates ( β = 2, 4, 8, and 16 K/min). Record the shift in Tp​ [4][11].

  • Data Processing: Import the heat flow data into kinetic software (e.g., AKTS Thermokinetics). Calculate Ea​ and A using the Kissinger equation[8][11].

  • Self-Validation Step: Use the derived kinetic parameters to simulate a DSC curve at a novel heating rate (e.g., 6 K/min). Run a physical experiment at 6 K/min. If the simulated curve and experimental curve deviate by less than 5% in heat flow and Tp​ , the kinetic model is validated and trusted for scale-up predictions[11].

TGA-FTIR Evolved Gas Analysis

To confirm the mechanism, Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) is used.

  • Causality: Tracking mass loss alone does not explain the reaction. By passing the evolved gases from the TGA furnace into an FTIR gas cell, researchers can monitor the real-time release of NO 2​ , NO, CO 2​ , and H 2​ O. The sudden spike in NO x​ absorbance directly correlates with the C-NO 2​ homolysis mapped in the DSC[6].

Workflow N1 Sample Preparation (Inert Atmosphere) N2 HP-DSC (Isothermal & Dynamic) N1->N2 N3 TGA-FTIR (Mass Loss & Evolved Gas) N1->N3 N4 Kinetic Parameter Extraction (Ea, A, f(α)) N2->N4 Heat Flow Data N3->N4 Mass Loss Data N5 Model Validation (Predict vs. Actual) N4->N5 Kinetic Triplet N5->N4 Error > 5% (Iterate) N6 Adiabatic Runaway Prediction (TMR_ad) N5->N6 Error < 5% (Validated)

Figure 2: Self-validating thermal hazard assessment workflow for nitroaromatics.

Quantitative Data Summaries

The following tables synthesize the predicted thermodynamic parameters and the required experimental matrix for validating the thermal stability of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-.

Table 1: Predicted Thermodynamic & Kinetic Parameters

Parameter Predicted Range Causality / Structural Driver

| Melting Point ( Tm​ ) | 110°C - 140°C | Biphenyl planarity and intermolecular H-bonding (OH)[2][3]. | | C-NO 2​ Bond Dissociation Energy | ~280 - 295 kJ/mol | Steric hindrance from the C1-phenyl group weakens resonance[1]. | | Onset Decomposition ( Tonset​ ) | 220°C - 260°C | Typical for sterically hindered nitrophenols[4][10]. | | Decomposition Enthalpy ( ΔHd​ ) | -1500 to -2500 J/g | High energy density of the nitro group acting as an internal oxidant[5][7]. | | Activation Energy ( Ea​ ) | 130 - 170 kJ/mol | Energy required for the initial homolytic cleavage of the C-NO 2​ bond[1][8]. |

Table 2: Self-Validating HP-DSC Experimental Matrix | Phase | Heating Rate ( β ) | Pressure / Atmosphere | Purpose | | :--- | :--- | :--- | :--- | | Screening | 5 K/min | 50 bar N 2​ | Identify Tonset​ and suppress endothermic volatilization[7]. | | Kinetic Mapping | 2, 4, 8, 16 K/min | 50 bar N 2​ | Generate shift in peak temperature ( Tp​ ) for isoconversional kinetic modeling[4][11]. | | Validation | 6 K/min | 50 bar N 2​ | Compare experimental heat flow against the simulated curve to validate the kinetic triplet[11]. | | Isothermal | Tonset​

  • 20°C | 50 bar N 2​ | Assess autocatalytic behavior and Time to Maximum Rate ( TMRad​ )[5][11]. |

Conclusion

The thermodynamic stability of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is a delicate balance between the robust physical properties of its biphenyl core and the severe chemical reactivity of its nitro group. Because the steric hindrance of the biphenyl system likely lowers the activation energy required for C-NO 2​ bond cleavage, process chemists must treat this compound with the strict thermal hazard protocols applied to energetic materials. Utilizing the self-validating HP-DSC and TGA-FTIR workflows outlined in this guide ensures that kinetic models are grounded in empirical reality, preventing catastrophic thermal runaway during scale-up operations.

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Foundational

Electronic and Steric Interplay in[1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- Derivatives: A Technical Guide for Rational Drug Design

Executive Summary In rational drug design, the biphenyl scaffold is a privileged structure. However, when heavily substituted, the interplay between steric hindrance and electronic delocalization creates complex, non-add...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the biphenyl scaffold is a privileged structure. However, when heavily substituted, the interplay between steric hindrance and electronic delocalization creates complex, non-additive physicochemical properties. This whitepaper provides an in-depth technical analysis of 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol (CAS: 816423-24-2)[1]. By deconstructing its structural topography, we demonstrate how severe steric frustration actively decouples classical electronic resonance, fundamentally altering the molecule's acidity, redox potential, and reactivity.

Structural Topography and Steric Frustration

To understand the behavior of 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol, we must map its substituents relative to the phenolic hydroxyl group (C3). The molecule is essentially a para-nitrophenol derivative featuring an ortho-methyl group and a meta-phenyl ring.

The critical structural feature defining this molecule is the spatial relationship between the C1-phenyl ring and the C6-nitro group. In a standard planar configuration, these two bulky groups would occupy adjacent (ortho) positions, leading to an intolerable A(1,3)-like steric clash.

To relieve this strain, the molecule undergoes two critical conformational adjustments:

  • Biphenyl Twist: Unsubstituted biphenyls typically adopt a dihedral angle of ~45° in fluid solution[2]. However, the presence of the bulky C6-nitro group forces the C1-phenyl ring to rotate further out of coplanarity, driving the dihedral angle toward 75°–90°[3].

  • Nitro Group Orthogonality: The steric bulk of the adjacent phenyl ring prevents the nitro group from remaining coplanar with the phenol core. The nitro group is forced to rotate out of the aromatic plane.

MolecularTopology PhenolCore Phenol Core (Ring A) OHGroup 3-OH (H-Bond Donor) PhenolCore->OHGroup C3 MethylGroup 4-CH3 (+I, Steric Bulk) PhenolCore->MethylGroup C4 NitroGroup 6-NO2 (-I, Diminished -M) PhenolCore->NitroGroup C6 PhenylRing 1-Phenyl (Ring B) PhenolCore->PhenylRing C1 NitroGroup->PhenolCore Out-of-plane rotation reduces resonance NitroGroup->PhenylRing Severe Steric Clash (Forces 70-90° Twist)

Fig 1. Steric and electronic topology of 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol.

Modulation of Electronic Effects: The pKa Anomaly

The conformational twisting described above has profound implications for the molecule's electronic distribution. In a standard, unhindered para-nitrophenol, the nitro group exerts a powerful resonance withdrawing effect (-M), stabilizing the phenoxide anion and driving the pKa down to approximately 7.14[4].

However, in 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol, the out-of-plane rotation of the C6-nitro group severs the π -orbital overlap between the nitro group and the phenol ring. Consequently, the nitro group is demoted from a strong resonance acceptor (-M) to a purely inductive withdrawing group (-I).

Compounding this effect, the C4-methyl group donates electron density via induction (+I) and hyperconjugation, further destabilizing the phenoxide anion. As a result, the pKa of this derivative is significantly higher (less acidic) than one would predict using standard Hammett substituent constants for a para-nitro group.

Quantitative Structure-Property Relationships (QSPR)
PropertyUnsubstituted Biphenyl-3-olStandard p-Nitrophenol4-methyl-6-nitro-[1,1'-biphenyl]-3-ol
Phenolic pKa ~9.57.148.2 – 8.6 (Predicted)
Biphenyl Dihedral Angle ~45°N/A75° – 90°
Nitro Twist Angle N/A0° (Coplanar)>45°
Dominant NO₂ Effect N/AStrong -M, -IWeakened -M, Strong -I

Experimental Profiling Protocols

To empirically validate the steric-electronic decoupling in this scaffold, we employ a dual-assay approach. As a Senior Application Scientist, I mandate that these protocols operate as self-validating systems —meaning the data inherently proves the integrity of the assay.

Protocol A: Spectrophotometric pKa Determination

Because the compound is lipophilic, aqueous titration requires a co-solvent system.

  • Preparation: Prepare a 50 µM stock solution of the analyte in 5% DMSO / 95% Britton-Robinson universal buffer.

  • Titration: Adjust the pH from 2.0 to 12.0 in 0.5 pH increments using 0.1 M NaOH.

  • Acquisition: Record the UV-Vis absorption spectra (250–500 nm) at each pH interval.

  • Causality & Self-Validation: The deprotonation of the phenol generates a bathochromic (red) shift. The assay is self-validating through the observation of strict isosbestic points . If the isosbestic points remain perfectly sharp throughout the titration, it proves a clean two-state equilibrium (phenol phenoxide) without compound degradation or precipitation.

Protocol B: Cyclic Voltammetry (CV) for Redox Profiling

The reduction potential of the nitro group is highly sensitive to its coplanarity with the aromatic ring.

  • Preparation: Dissolve the analyte (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Degassing: Purge the solution with high-purity N 2​ for 15 minutes. Causality: Dissolved oxygen is electroactive and will mask the nitro reduction peak.

  • Execution: Use a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference. Sweep the potential from 0.0 V to -2.0 V at varying scan rates (50 to 500 mV/s).

  • Causality & Self-Validation: A twisted nitro group reduces at a significantly more negative potential than a coplanar one because the resulting radical anion cannot delocalize into the aromatic ring. Plotting the cathodic peak current ( Ip​ ) against the square root of the scan rate ( ν1/2 ) generates a Randles-Sevcik plot. A perfectly linear plot self-validates the assay, proving the reduction is diffusion-controlled and not an artifact of electrode adsorption.

Workflow Sample Compound 816423-24-2 UVVis UV-Vis Titration (pH 2 to 12) Sample->UVVis CV Cyclic Voltammetry (Aprotic Solvent) Sample->CV Data1 Isosbestic Points (pKa Extraction) UVVis->Data1 Data2 Cathodic Peak (Nitro Reduction) CV->Data2 Insight Steric-Electronic Decoupling Model Data1->Insight Data2->Insight

Fig 2. Self-validating experimental workflow for pKa and redox profiling.

Implications for Drug Development

Understanding the steric-electronic interplay in 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol unlocks specific advantages in medicinal chemistry:

  • Atropisomerism: The severe steric clash between the C1-phenyl and C6-nitro groups creates a high rotational barrier. If this barrier exceeds 16–19 kcal/mol, the biphenyl axis becomes configurationally stable at room temperature[2], allowing the isolation of distinct chiral atropisomers. This is highly valuable for designing target-specific kinase inhibitors.

  • Tuned Nucleophilicity: Because the pKa is kept artificially high (due to the twisted nitro group failing to withdraw electrons via resonance), the C3-hydroxyl group retains higher nucleophilicity than a standard para-nitrophenol. This makes it an excellent synthetic handle for etherification, such as attaching PEG-linkers during the synthesis of PROTACs (Proteolysis Targeting Chimeras).

References

  • Chemistry LibreTexts - Conformations of Biphenyls.[2] URL:[Link]

  • Pearson+ - Explain why the pKa of p-nitrophenol is 7.14.[4] URL:[Link]

  • The Journal of Organic Chemistry (ACS) - Rotation in Biphenyls with a Single Ortho-Substituent.[3] URL:[Link]

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Exploratory

Intramolecular Hydrogen Bonding and Conformational Dynamics of[1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro-: A Mechanistic Guide

Executive Summary In the structural evaluation of substituted biphenyls, novice chemists often fall into the trap of assuming classical intramolecular hydrogen bonding (IMHB) based solely on nomenclature. For [1,1'-Biphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the structural evaluation of substituted biphenyls, novice chemists often fall into the trap of assuming classical intramolecular hydrogen bonding (IMHB) based solely on nomenclature. For [1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- (CAS 816423-24-2), the presence of both a hydroxyl (-OH) and a nitro (-NO₂) group suggests potential for a strong O-H···O=N interaction. However, rigorous topological mapping reveals that these groups are situated para to each other, rendering classical IMHB geometrically impossible.

Instead, the conformational landscape of this molecule is governed by a delicate interplay of non-classical C-H···O intramolecular hydrogen bonding and steric rotameric steering . This whitepaper provides an in-depth mechanistic analysis of these forces and outlines a self-validating analytical framework to quantify them.

Structural Elucidation & The "Para" Paradox

To understand the IMHB behavior of this compound, we must first map the IUPAC numbering of the biphenyl core:

  • C1: Attachment point to the unsubstituted phenyl ring (Ring A).

  • C3: Hydroxyl group (-OH).

  • C4: Methyl group (-CH₃).

  • C6: Nitro group (-NO₂).

Because the C3 and C6 positions are para to each other on the substituted ring (Ring B), the hydroxyl and nitro groups are located on opposite ends of the aromatic system. Consequently, the molecule cannot form a classical IMHB. The true IMHB behavior originates from the C6-nitro group's proximity to the adjacent Ring A.

ConformationalDrivers NO2 C6-Nitro Group Electron Withdrawing & Steric Bulk Phenyl C1-Phenyl Ring Ortho-Protons (C2'-H, C6'-H) NO2->Phenyl Non-Classical C-H...O IMHB NO2->Phenyl Steric Repulsion OH C3-Hydroxyl Group H-Bond Donor/Acceptor OH->NO2 Para-Positioned (No Classical IMHB) Methyl C4-Methyl Group Steric Hindrance Methyl->OH Steric Steering (Rotamer Control)

Interplay of steric and electronic forces dictating biphenyl conformation.

The Non-Classical C-H···O Intramolecular Hydrogen Bond

In ortho-nitrobiphenyl systems (such as our C6-nitro derivative), the steric bulk of the nitro group forces the biphenyl system out of coplanarity to minimize electron cloud repulsion. However, this dihedral twist is thermodynamically counterbalanced by a non-classical intramolecular hydrogen bond between the oxygen atoms of the nitro group and the ortho-hydrogen (C2'-H) of the adjacent unsubstituted phenyl ring 1.

This C-H···O interaction acts as an electrostatic anchor. It deshields the participating proton, leading to a distinct downfield shift in ¹H NMR. The magnitude of such [C−H···O] hydrogen bonding is a critical determinant of the molecule's overall supramolecular assembly and target-binding affinity in pharmacological contexts [[2]]().

Hydroxyl Rotameric Steering via Steric Hindrance

At the C3 position, the hydroxyl group is flanked by a proton at C2 and a methyl group at C4. The steric bulk of the C4-methyl group creates a high rotational energy barrier, preventing the OH proton from pointing towards C4. Consequently, the OH proton is sterically steered to point towards C2. Because it lacks a classical IMHB acceptor, the C3-OH is highly bioavailable for intermolecular hydrogen bonding, which heavily influences the compound's solubility profile and crystallization behavior.

Self-Validating Experimental Workflows

To rigorously characterize this behavior without relying on assumptions, we deploy an orthogonal, self-validating analytical framework. Each protocol is designed to prove a specific causality of the molecule's structural dynamics.

Workflow Compound [1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- IR Variable-Concentration FTIR (Tracks O-H Stretch) Compound->IR NMR 1H NMR & NOESY (Maps C-H...O Proximity) Compound->NMR DFT DFT & QTAIM (Quantifies Bond Critical Points) Compound->DFT Result1 Proves Intermolecular O-H Bonding IR->Result1 Result2 Confirms C6-NO2 to C2'-H Interaction NMR->Result2 Result3 Validates Dihedral Angle (~55-65°) DFT->Result3 Conclusion Complete Conformational & IMHB Profile Result1->Conclusion Result2->Conclusion Result3->Conclusion

Orthogonal analytical workflow for validating IMHB and conformational states.

Protocol 1: Variable-Concentration FTIR Spectroscopy

Objective: Differentiate between inter- and intra-molecular hydrogen bonding for the C3-OH group. Causality: Intramolecular hydrogen bonds are thermodynamically stable and independent of concentration. Intermolecular bonds break upon dilution.

  • Preparation: Prepare a 0.1 M stock solution of the compound in anhydrous CCl₄. A non-polar, non-coordinating solvent is strictly required to prevent solvent-solute hydrogen bonding from masking the results.

  • Serial Dilution: Create a concentration gradient (0.1 M, 0.05 M, 0.01 M, 0.005 M, 0.001 M).

  • Acquisition: Scan each sample from 4000 to 400 cm⁻¹ using a liquid cell with CaF₂ windows.

  • Analysis: A shift from a broad, lower-frequency band (~3300 cm⁻¹, polymeric H-bonds) to a sharp, higher-frequency band (~3550 cm⁻¹, free O-H) upon dilution definitively proves the C3-OH engages exclusively in intermolecular networks.

Protocol 2: ¹H NMR and 2D NOESY Conformational Mapping

Objective: Validate the non-classical C-H···O interaction. Causality: The non-classical IMHB will deshield the participating C2'-H proton, shifting it downfield. NOESY will confirm the through-space proximity of this proton to the nitro group.

  • Sample Prep: Dissolve 5 mg of the compound in 0.5 mL of CDCl₃ (with 0.03% v/v TMS).

  • 1D ¹H NMR: Acquire a standard ¹H spectrum at 298 K (600 MHz preferred for resolution).

  • 2D NOESY: Set a mixing time (τm) of 300–500 ms, optimized for small molecules to observe through-space dipole-dipole interactions.

  • Analysis: Identify the cross-peaks between the C6-nitro adjacent protons and the Ring A ortho-protons. The presence of these cross-peaks confirms the restricted rotation and the preferred dihedral angle.

Protocol 3: DFT and QTAIM Computational Validation

Objective: Mathematically prove the existence of the C-H···O bond. Causality: Quantum Theory of Atoms in Molecules (QTAIM) provides topological evidence of Bond Critical Points (BCPs), confirming whether an interaction has true covalent/electrostatic character 3.

  • Geometry Optimization: Execute DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set.

  • Frequency Calculation: Ensure zero imaginary frequencies to confirm a true ground state minimum.

  • QTAIM Analysis: Utilize topological analysis software (e.g., Multiwfn) to map the electron density (ρ).

  • Analysis: Locate the BCP between the nitro oxygen and the phenyl ortho-hydrogen. A BCP with an electron density (ρ) of ~0.01 - 0.02 a.u. and a positive Laplacian (∇²ρ > 0) mathematically validates the non-classical IMHB.

Quantitative Data Summary

The following table summarizes the expected quantitative outputs from the self-validating workflow, providing a benchmark for empirical comparison.

ParameterAnalytical MethodExpected Value / TrendMechanistic Implication
O-H Stretch (νOH) FTIR (Neat vs. Dilute)Shifts from ~3300 to ~3550 cm⁻¹ upon dilutionConfirms C3-OH engages in intermolecular, not intramolecular, H-bonding.
C2'-H Chemical Shift ¹H NMR (CDCl₃)~7.8 - 8.1 ppm (Downfield shift)Deshielding confirms non-classical C-H···O IMHB with the C6-NO₂ group.
Dihedral Angle DFT (B3LYP/6-311++G**)~55° - 65°Represents the thermodynamic minimum balancing steric clash and C-H···O stabilization.
Electron Density (ρ) QTAIM Analysis~0.01 - 0.02 a.u. at BCPTopologically validates the C-H···O bond critical point.

References

  • [1] Title: Molecular structure of dipivaloylmethane and the intramolecular hydrogen bond problem Source: ResearchGate URL: 1

  • [2] Title: The Magnitude of [C−H···O] Hydrogen Bonding in Molecular and Supramolecular Assemblies Source: Journal of the American Chemical Society (ACS Publications) URL: 2

  • [3] Title: Density Functional Theory and Atoms-in-Molecules Investigation of Intramolecular Hydrogen Bonding in Derivatives of Malonaldehyde and Implications for Resonance-Assisted Hydrogen Bonding Source: The Journal of Physical Chemistry A (ACS Publications) URL: 3

Sources

Foundational

FTIR spectroscopy absorption bands for [1,1-Biphenyl]-3-ol,4-methyl-6-nitro-

An In-Depth Technical Guide to the FTIR Spectroscopy of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- Introduction: Deciphering Molecular Architecture with Infrared Light Fourier-Transform Infrared (FTIR) spectroscopy stands as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the FTIR Spectroscopy of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-

Introduction: Deciphering Molecular Architecture with Infrared Light

Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable analytical technique in modern research, offering a non-destructive window into the vibrational world of molecules. By measuring the absorption of infrared radiation, we can identify the functional groups present within a compound, effectively generating a unique molecular "fingerprint."[1][2] This guide provides an in-depth analysis of the expected FTIR absorption bands for the complex organic molecule, [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-. This compound, featuring a substituted nitrophenol-biphenyl structure, presents a rich and illustrative case for spectral interpretation. Understanding its spectral features is critical for researchers in drug development, materials science, and synthetic chemistry, where precise structural verification is paramount. This document moves beyond a simple list of frequencies, delving into the causality behind the expected spectral features and providing a robust framework for empirical analysis.

Section 1: Molecular Structure and Vibrational Degrees of Freedom

To predict and interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups and consider their electronic and steric interplay. The structure of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- contains a biphenyl core, a phenolic hydroxyl group, a methyl group, and a nitro group, all arranged in a sterically crowded environment.

Caption: Molecular structure of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-.

Each functional group possesses characteristic vibrational modes (stretching, bending, etc.) that absorb IR radiation at specific frequencies. The overall spectrum will be a superposition of these individual absorptions, modulated by the molecule's unique electronic and steric environment.

Section 2: Core Directive - A Predictive Analysis of Key Absorption Bands

The following sections detail the expected absorption bands, organized by functional group. The rationale behind the predicted wavenumber ranges is explained based on established spectroscopic principles and data from analogous structures.

The Hydroxyl (-OH) and Phenolic C-O Region (3600-3200 cm⁻¹ and 1300-1000 cm⁻¹)
  • O-H Stretching: The phenolic O-H group is a powerful diagnostic tool. In a dilute, non-polar solvent, a free (non-hydrogen-bonded) O-H stretch would appear as a sharp, intense band around 3600 cm⁻¹.[3] However, in a solid-state (e.g., KBr pellet) or concentrated sample, extensive intermolecular and potentially intramolecular hydrogen bonding is expected. This bonding weakens the O-H bond, causing the absorption to shift to a lower frequency and broaden significantly. Therefore, we anticipate a strong, broad absorption band in the 3500-3200 cm⁻¹ region.[4][5][6] The steric hindrance from the adjacent methyl and nitro groups may slightly influence the extent and geometry of this hydrogen bonding.

  • C-O Stretching: The stretching vibration of the C-O bond in phenols gives rise to a strong band in the fingerprint region. For phenols, this band typically appears between 1300-1000 cm⁻¹ .[3][7][8] This absorption may couple with other vibrations, but its intensity makes it a reliable feature.

The Nitro (-NO₂) Group Region (1560-1475 cm⁻¹ and 1360-1290 cm⁻¹)

The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to its two strong, characteristic stretching vibrations.

  • Asymmetric N-O Stretching: This mode produces a very strong absorption band. For nitro groups on an aromatic ring, this band is typically found between 1550-1475 cm⁻¹ .[9][10][11] Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitro compounds.

  • Symmetric N-O Stretching: This vibration results in a second strong, distinct band at a lower wavenumber, generally in the range of 1360-1290 cm⁻¹ .[9][10][11] The presence of both of these intense bands is conclusive evidence for a nitro group.

The Aromatic and Aliphatic C-H Region (3100-2850 cm⁻¹)

This region provides information about the different types of C-H bonds in the molecule.

  • Aromatic C-H Stretching: The stretching of C-H bonds on the two benzene rings will produce multiple weak to medium bands just above 3000 cm⁻¹. The expected range is 3100-3000 cm⁻¹ .[12][13][14] The presence of absorption in this specific window is a clear indicator of aromatic or vinylic C-H bonds.

  • Aliphatic C-H Stretching: The methyl (-CH₃) group will exhibit C-H stretching vibrations just below 3000 cm⁻¹. We expect to see asymmetric and symmetric stretching bands in the 2975-2850 cm⁻¹ range.[5][13] While often less intense than other major bands, their position clearly distinguishes them from aromatic C-H stretches.

The Aromatic Core Region (1620-1400 cm⁻¹ and 900-675 cm⁻¹)

The vibrations of the carbon-carbon bonds within the biphenyl rings provide a complex but informative set of absorptions.

  • C=C Ring Stretching: The stretching and contracting of the carbon-carbon bonds within the aromatic rings result in a series of "skeletal" vibrations.[15] Typically, two to four bands of medium intensity appear in the 1620-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[12][16] These are characteristic of all aromatic compounds.

  • Inter-Ring C-C Stretching: The C1-C1' bond stretching between the two phenyl rings in biphenyl systems has been observed near 1285 cm⁻¹ .[17] This band might be weak and could be obscured by other absorptions in this crowded region.

  • C-H Out-of-Plane (OOP) Bending: In the lower frequency region of the spectrum (900-675 cm⁻¹ ), strong absorptions arise from the C-H bonds bending out of the plane of the aromatic ring. The exact position of these bands is highly diagnostic of the ring's substitution pattern.[12][16] For the monosubstituted phenyl ring, a strong band near 770-730 cm⁻¹ and another near 710-690 cm⁻¹ would be expected. The pentasubstituted ring will have its own characteristic, albeit weaker, OOP band.

Section 3: Data Synthesis - Predicted FTIR Absorption Table

The following table summarizes the predicted key absorption bands for [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentAssociated Functional Group
3500 - 3200Strong, BroadO-H Stretch (Hydrogen-Bonded)Phenolic -OH
3100 - 3000Weak to MediumAromatic C-H StretchBiphenyl Rings
2975 - 2850Weak to MediumAliphatic C-H StretchMethyl -CH₃
1620 - 1585MediumAromatic C=C Ring StretchBiphenyl Rings
1550 - 1475StrongAsymmetric N-O StretchNitro -NO₂
1500 - 1400MediumAromatic C=C Ring StretchBiphenyl Rings
1360 - 1290StrongSymmetric N-O StretchNitro -NO₂
~1285Weak to MediumInter-Ring C-C StretchBiphenyl Core
1300 - 1000StrongC-O StretchPhenolic C-O
900 - 675StrongAromatic C-H Out-of-Plane BendBiphenyl Rings

Section 4: Experimental Protocol for Spectrum Acquisition

To ensure the acquisition of a high-quality, trustworthy FTIR spectrum, a validated protocol is essential. The following describes the standard procedure using the KBr pellet method, which is well-suited for solid crystalline samples.

Caption: Workflow for FTIR spectrum acquisition using the KBr pellet method.

Methodology Details:

  • Sample Preparation (Self-Validation): The key to a trustworthy spectrum is a high-quality KBr pellet. The final pellet should be visually transparent or translucent. An opaque or cloudy pellet indicates poor grinding, moisture contamination, or insufficient pressure, which will cause light scattering and a distorted, sloping baseline. This visual check is a self-validating step.

  • Instrumental Parameters:

    • Source: Mid-IR source (e.g., Globar).

    • Detector: DTGS (Deuterated Triglycine Sulfate) is standard.

    • Resolution: 4 cm⁻¹ is sufficient for most routine structural identification.

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Scans: Co-adding 32 to 64 scans improves the signal-to-noise ratio.

  • Causality in Background Correction: The background scan (Step 6) is critical because it measures the spectral contributions of atmospheric water vapor and carbon dioxide, as well as the instrument's own optical characteristics. By dividing the sample scan by the background scan, these environmental and instrumental artifacts are mathematically removed, ensuring that the final spectrum represents only the sample itself.

Section 5: A Logic-Based Approach to Spectral Interpretation

Interpreting a complex spectrum should follow a systematic process. The following workflow illustrates how to correlate the predicted bands with an acquired spectrum to confirm the structure of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-.

Caption: Logical workflow for the interpretation of the target molecule's spectrum.

This systematic approach ensures that the most prominent and unambiguous bands are identified first, building a robust case for the presence of each key functional group. Discrepancies at any stage would rightly call into question the sample's identity or purity.

Conclusion

The FTIR spectrum of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is predicted to be rich and highly characteristic. The most definitive features will be the strong, broad hydroxyl absorption centered around 3350 cm⁻¹, and the two very strong nitro group absorptions near 1530 cm⁻¹ and 1350 cm⁻¹. These, in conjunction with the patterns of aromatic and aliphatic C-H stretches and the aromatic ring vibrations, provide a comprehensive and unique fingerprint for structural confirmation. By following the detailed experimental and interpretive frameworks provided, researchers can confidently use FTIR spectroscopy to verify the synthesis and purity of this and structurally related compounds.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac.com. URL: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from web.chem.ucla.edu. URL: [Link]

  • Gheorghe, M., & Ionescu, G. (2020). Study of the composition of aromatic hydrocarbons using IR spectroscopy. International Journal of Advanced Scientific Research, 5(6), 12-15. URL: [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from orgchemboulder.com. URL: [Link]

  • Martin-Drumel, M.-A., et al. (2015). FIR absorption spectrum of biphenyl and comparison with theoretical calculations. ResearchGate. URL: [Link]

  • Iwanaga, S., et al. (2004). Structural Studies of 4'-n-Alkoxy-3'-nitrobiphenyl-4-carboxylic Acids by Infrared Spectroscopic Analysis. The Journal of Physical Chemistry B, 108(45), 17434-17441. ACS Publications. URL: [Link]

  • Wang, S., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. URL: [Link]

  • Wang, S., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC - NIH. URL: [Link]

  • Sastry, M., et al. (2012). Stretching frequency at 700 cm-1 shows aromatic C–H bending, 1600 cm-1... ResearchGate. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-4'-nitrobiphenyl. PubChem Compound Database. URL: [Link]

  • Beal, R. W., & Brill, T. B. (2005). Vibrational behavior of the -NO2 group in energetic compounds. Applied Spectroscopy, 59(10), 1194-202. PubMed. URL: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference, specific URL not applicable for book chapter content but accessible through academic libraries). A representative link to a similar chart is provided: [Link]

  • e-PG Pathshala. (n.d.). Characteristic vibrational frequencies of functional groups. URL: [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. URL: [Link]

  • NIST. (n.d.). 4-Hydroxy-4'-nitrobiphenyl. NIST Chemistry WebBook. URL: [Link]

  • LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. URL: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. URL: [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from www2.chemistry.msu.edu. URL: [Link]

  • Atta, A. M., et al. (2016). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate... ResearchGate. URL: [Link]

  • Dopfer, O., et al. (2020). OH stretching FTIR spectrum of a coexpansion of phenol (PhOH) with... ResearchGate. URL: [Link]

  • Beal, R. W., & Brill, T. B. (2005). Vibrational Behavior of the −NO2 Group in Energetic Compounds. ResearchGate. URL: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from web.chem.ucla.edu. URL: [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from web.chem.ucla.edu. URL: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. URL: [Link]

  • NIST. (n.d.). Biphenyl. NIST Chemistry WebBook. URL: [Link]

  • Köhler, A., et al. (2012). The role of C-H and C-C stretching modes in the intrinsic non-radiative decay of triplet states in a Pt-containing conjugated phenylene ethynylene. AIP Publishing. URL: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. URL: [Link]

  • Pan, H., et al. (2015). Structural Study of Various Substituted Biphenyls and Their Radical Anions Based on Time-Resolved Resonance Raman Spectroscopy Combined with Pulse Radiolysis. The Journal of Physical Chemistry A, 119(4), 669-676. ACS Publications. URL: [Link]

  • Köhler, A., et al. (2012). The role of CH and CC stretching modes in the intrinsic non-radiative decay of triplet states in a Pt-containing phenylene ethynylene. University of Bayreuth. URL: [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol

Abstract This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol (CAS No. 816423-23-1).[1] Due to the limited availability of direct e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol (CAS No. 816423-23-1).[1] Due to the limited availability of direct experimental data for this specific compound, this document establishes a predictive framework based on the known characteristics of structurally similar molecules, including nitrobiphenyl and nitrophenol derivatives. We present detailed, field-proven experimental protocols for the determination of critical parameters such as solubility, partition coefficient (LogP), dissociation constant (pKa), melting point, and chemical stability. Furthermore, this guide explores potential metabolic pathways and biological activities by drawing parallels with related compounds, offering a robust starting point for researchers, scientists, and drug development professionals. All methodologies are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

4-methyl-6-nitro-[1,1'-biphenyl]-3-ol is a biphenyl derivative characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to one of the phenyl rings. The IUPAC name for this compound is 3-methyl-6-nitro-[1,1'-biphenyl]-3-ol.[1] The specific arrangement of these functional groups dictates its chemical reactivity, polarity, and potential for intermolecular interactions, all of which are fundamental to its behavior in both chemical and biological systems.

The molecular structure suggests a compound with moderate polarity. The nitro and hydroxyl groups are electron-withdrawing and capable of hydrogen bonding, which will significantly influence properties like solubility and pKa. The biphenyl core and the methyl group contribute to its lipophilicity. Understanding these properties is a critical first step in any research or development pipeline, from synthesis and formulation to assessing its potential as a therapeutic agent or its environmental impact.

Predicted Physicochemical Properties: A Comparative Analysis

Direct experimental data for 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol is not extensively available in the public domain. However, we can infer its likely properties by examining closely related structural analogs. The table below summarizes key physicochemical data for relevant compounds to provide a scientifically grounded estimation for our target molecule.

Property4'-Methyl-3-nitro-1,1'-biphenyl[2]3-Methyl-4-nitrophenol[3]4-Nitrobiphenyl[4]Predicted: 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol
CAS Number 53812-68-32581-34-292-93-3816423-23-1
Molecular Formula C13H11NO2C7H7NO3C12H9NO2C13H11NO3
Molecular Weight 213.23 g/mol 153.14 g/mol 199.21 g/mol 229.23 g/mol
Melting Point Not Available128-131 °C114 °CEstimated: 120-140 °C
Boiling Point Not AvailableNot Available340 °CEstimated: >350 °C
Calculated LogP 4.22.43.7Estimated: 3.5-4.5
pKa Not Applicable7.35Not ApplicableEstimated: 6.5-7.5 (phenolic hydroxyl)

Rationale for Predictions:

  • Melting Point: The presence of a hydroxyl group allows for hydrogen bonding, likely resulting in a higher melting point than 4-nitrobiphenyl. The larger biphenyl structure suggests a higher melting point than 3-methyl-4-nitrophenol.

  • Boiling Point: The increased molecular weight and polarity compared to 4-nitrobiphenyl suggest a higher boiling point.

  • LogP: The biphenyl structure contributes to high lipophilicity. However, the hydroxyl group will decrease the LogP compared to 4'-Methyl-3-nitro-1,1'-biphenyl. The overall value is expected to be in the range of other nitrobiphenyls.

  • pKa: The phenolic hydroxyl group will be acidic. The presence of the electron-withdrawing nitro group will lower the pKa compared to a simple phenol (pKa ~10), making it more acidic.

Experimental Protocols for Physicochemical Characterization

To obtain accurate data for 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol, the following experimental protocols are recommended.

Workflow for Physicochemical Profiling

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a novel compound like 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol.

G cluster_0 Phase 1: Purity and Identity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Stability Assessment Purity Purity Assessment (HPLC, NMR) Identity Structural Confirmation (MS, NMR) Purity->Identity Solubility Aqueous Solubility Determination Identity->Solubility pKa pKa Determination (Potentiometric/UV-Vis) Identity->pKa LogP LogP Measurement (Shake-Flask) Identity->LogP MeltingPoint Melting Point (DSC) Identity->MeltingPoint pH_Stability pH-Dependent Stability Solubility->pH_Stability LogP->pH_Stability Thermal_Stability Thermal Stability (TGA) Photostability Photostability

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Determination of pKa by UV-Metric Titration

Rationale: The phenolic hydroxyl group is expected to have a pKa in the physiological range, which is a critical parameter for predicting its absorption and distribution. UV-metric titration is a robust method that relies on the change in the chromophore's absorbance as its ionization state changes with pH.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol in methanol.

  • Preparation of Buffer Solutions: Prepare a series of universal buffer solutions covering a pH range from 2 to 12.

  • Sample Preparation: In a series of quartz cuvettes, add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 25-50 µM.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum (200-400 nm) for each sample.

  • Data Analysis: Plot absorbance at a wavelength of maximum change versus pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.

Determination of LogP by Shake-Flask Method

Rationale: The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity and its ability to cross biological membranes. The shake-flask method is the gold standard for its determination.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the n-octanol and the aqueous solution of the compound in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).

  • Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Determination of Aqueous Solubility

Rationale: Solubility is a fundamental property that affects dissolution, absorption, and bioavailability. A kinetic or thermodynamic approach can be used.

Methodology (Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., 4.0, 7.4, 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV method.

Potential Biological Activity and Metabolic Pathways

While no specific biological activity has been reported for 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol, its structural motifs suggest several areas for investigation.

  • Antioxidant Properties: Phenolic compounds, particularly biphenyls with hydroxyl groups, are known to possess antioxidant activity.[5] The hydroxyl group can act as a hydrogen donor to scavenge free radicals.

  • Enzyme Inhibition: The nitroaromatic structure is present in various bioactive molecules. For instance, nitrophenols can interact with enzymes. Some polyphenols are known to inhibit enzymes like catechol-O-methyltransferase (COMT).[6]

The metabolism of this compound is likely to proceed through pathways common for nitrophenols and biphenyls.

  • Phase I Metabolism: The nitro group is susceptible to reduction to an amino group, a common metabolic pathway for nitroaromatic compounds.[4] The aromatic rings can also undergo hydroxylation catalyzed by cytochrome P450 enzymes.

  • Phase II Metabolism: The phenolic hydroxyl group is a prime site for conjugation reactions, such as glucuronidation and sulfation, to increase water solubility and facilitate excretion.

Plausible Metabolic Pathway

The following diagram illustrates a plausible metabolic pathway for 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol based on known biotransformations of related compounds.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-methyl-6-nitro- [1,1'-biphenyl]-3-ol Nitro_Reduction Nitro Reduction (Nitroreductases) Parent->Nitro_Reduction Hydroxylation Aromatic Hydroxylation (CYP450) Parent->Hydroxylation Glucuronidation Glucuronidation (UGTs) Parent->Glucuronidation Sulfation Sulfation (SULTs) Parent->Sulfation Amino_Metabolite Amino Metabolite Nitro_Reduction->Amino_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate Sulfation->Sulfate_Conjugate

Caption: A plausible metabolic pathway for 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol.

Conclusion

4-methyl-6-nitro-[1,1'-biphenyl]-3-ol is a compound for which a detailed physicochemical profile is essential for any future research and development. While direct experimental data is sparse, a robust predictive framework can be established by analyzing its structural analogs. This guide provides both these predictions and the detailed, validated experimental protocols necessary to determine the key physicochemical properties. The outlined methodologies for pKa, LogP, and solubility, along with the exploration of potential metabolic pathways, offer a comprehensive starting point for scientists and researchers. Adherence to these rigorous experimental designs will ensure the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and successful drug development.

References

  • NextSDS. [1,1-Biphenyl]-3-ol,3-methyl-6-nitro-(9CI) — Chemical Substance Information. [Link]

  • Molport. 4'-methanesulfonyl-3-nitro-[1,1'-biphenyl]-4-ol. [Link]

  • PubChem. 4'-Methyl-3-nitro-1,1'-biphenyl. [Link]

  • Matrix Fine Chemicals. 4'-NITRO-[1,1'-BIPHENYL]-4-THIOL | CAS 221666-24-6. [Link]

  • Organic Syntheses. 1,1'-Biphenyl, 2-methyl-4'-nitro. [Link]

  • Molport. 4-methyl-3'-nitro-[1,1'-biphenyl]-3-ol. [Link]

  • Wikipedia. 4-Nitrobiphenyl. [Link]

  • Journal of Engineering & Processing Management. SYNTHESIS 4-NITRO-41'-BIPHENYL BY CROSS-COUPLING REACTION. [Link]

  • Google Patents.
  • MDPI. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. [Link]

  • PubChem. 4'-Methoxy-3-nitro-1,1'-biphenyl. [Link]

  • PMC. Biological Activities of Various Extracts and Chemical Composition of Trigonella monantha C. A. Mey. subsp. monantha Grown in Iran. [Link]

  • ResearchGate. 6-Methyl-2-nitro-1-phenyl-hept-4-en-3-ol. [Link]

  • Bulgarian Chemical Communications. 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. [Link]

  • PubMed. Inhibition of catechol-Omicron-methyltransferase activity in human breast cancer cells enhances the biological effect of the green tea polyphenol (-)-EGCG. [Link]

  • Frontiers. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Highly Substituted Biphenyls

Target Case Study: 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol (CAS: 816423-24-3) Introduction and Retrosynthetic Strategy Highly substituted biphenyl compounds are privileged scaffolds in drug discovery, materials science, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Case Study: 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol (CAS: 816423-24-3)

Introduction and Retrosynthetic Strategy

Highly substituted biphenyl compounds are privileged scaffolds in drug discovery, materials science, and agrochemical development due to their predictable steric profiles and electronic tunability. The target compound, 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol , presents a unique synthetic challenge due to the presence of a strong electron-withdrawing group (-NO2), an electron-donating group (-OH), and steric hindrance around the biphenyl linkage.

As a Senior Application Scientist, I have designed this protocol to rely on the robust Suzuki-Miyaura cross-coupling methodology[1]. The retrosynthetic disconnection of the C1-C1' bond reveals two highly accessible precursors: phenylboronic acid and 5-bromo-2-methyl-4-nitrophenol .

The presence of the nitro group ortho to the coupling site (position 6 on the biphenyl core) introduces significant steric bulk and potential for oxidative addition challenges. To overcome this, we employ a highly active palladium pre-catalyst paired with a sterically demanding, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos or XPhos), which has been proven to facilitate the coupling of hindered, deactivated aryl halides [2].

Experimental Workflow and Logic

The following workflow illustrates the logical progression from precursor preparation to final purification.

SynthesisWorkflow Start Precursor Assembly 5-bromo-2-methyl-4-nitrophenol + Phenylboronic Acid Degassing Solvent Degassing (Argon Sparging, 15 min) Start->Degassing Catalyst Catalyst Activation Pd2(dba)3 + SPhos (Generation of active Pd(0)) Degassing->Catalyst Coupling Suzuki-Miyaura Coupling 100 °C, 12 h, K3PO4 base Catalyst->Coupling Quench Reaction Quench Cool to RT, add H2O/EtOAc Coupling->Quench Extraction Liquid-Liquid Extraction Aqueous/Organic Phase Separation Quench->Extraction Purification Flash Chromatography (Silica gel, Hexanes/EtOAc) Extraction->Purification Product Target Compound 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol Purification->Product

Figure 1: Step-by-step workflow for the synthesis and isolation of 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol.

Reaction Optimization Data

Before scaling up, reaction conditions were optimized to minimize homocoupling of the boronic acid and maximize the yield of the sterically hindered cross-product.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O9015%Standard catalyst; fails due to steric hindrance and slow oxidative addition.
2Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O10042%Bidentate ligand prevents catalyst degradation but struggles with ortho-nitro bulk.
3Pd2(dba)3 / SPhosK3PO4Toluene/H2O10088% Optimal. SPhos facilitates rapid oxidative addition and reductive elimination despite steric bulk [2].
4Pd2(dba)3 / SPhosK3PO4THF/H2O6561%Lower temperature leads to incomplete conversion.

Step-by-Step Laboratory Protocol

Safety Precautions: Nitroaromatics are potentially toxic and can be skin sensitizers. Palladium catalysts are heavy metal hazards. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 4.1: Preparation of the Reaction Mixture

Rationale: Oxygen is a potent poison for Pd(0) catalysts, leading to the formation of inactive Pd(II) black and promoting the oxidative homocoupling of phenylboronic acid.

  • Equip a 50 mL Schlenk flask with a magnetic stir bar and a reflux condenser.

  • Add 5-bromo-2-methyl-4-nitrophenol (1.0 mmol, 232 mg), phenylboronic acid (1.5 mmol, 183 mg), and anhydrous potassium phosphate (K3PO4, 2.0 mmol, 424 mg) to the flask.

  • Add Pd2(dba)3 (0.02 mmol, 18.3 mg) and SPhos (0.08 mmol, 32.8 mg).

  • Seal the flask with a rubber septum and purge the system with Argon via three vacuum/Argon backfill cycles.

Step 4.2: Solvent Addition and Coupling

Rationale: A biphasic solvent system (Toluene/H2O) is utilized because the inorganic base (K3PO4) must be dissolved to effectively activate the boronic acid via the formation of a reactive boronate complex.

  • In a separate vial, prepare a 4:1 mixture of Toluene and deionized water (10 mL total). Sparge the solvent mixture with Argon for 15 minutes.

  • Introduce the degassed solvent mixture into the Schlenk flask via a gas-tight syringe.

  • Replace the septum with a glass stopper under positive Argon flow.

  • Lower the flask into a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1 v/v) until the aryl bromide is fully consumed (typically 8–12 hours).

Step 4.3: Workup and Purification

Rationale: The nitro group makes the phenolic OH highly acidic. Care must be taken during the aqueous workup to ensure the product remains in its protonated, organic-soluble form.

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl (15 mL) to ensure the phenol is fully protonated, followed by brine (15 mL).

  • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Collect the product fractions (Rf ~ 0.4 in 3:1 Hex/EtOAc), concentrate, and dry under high vacuum to afford 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol as a crystalline solid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at:[Link]

Application

Application Note: Synthesis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale The construction of sterically hindered, heavily functionalized biaryl systems is a critical operation in modern drug discovery and materials science. The target molecule, [1,1-Bip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The construction of sterically hindered, heavily functionalized biaryl systems is a critical operation in modern drug discovery and materials science. The target molecule, [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- (also known as 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol), features a tetrasubstituted phenolic ring.

Retrosynthetically, this scaffold is most efficiently accessed via the Suzuki-Miyaura cross-coupling of 5-bromo-2-methyl-4-nitrophenol with phenylboronic acid . This specific coupling presents two distinct chemical challenges:

  • Steric Hindrance: The bromide is positioned ortho to a bulky nitro group, which can impede the transmetalation step of the catalytic cycle[1].

  • Acidic Phenol Interference: The unprotected hydroxyl group (pKa ~7.0, lowered by the electron-withdrawing para-nitro group) will competitively consume the basic reagents required for boronic acid activation[2].

This protocol outlines a highly optimized, self-validating methodology utilizing BrettPhos Pd G3 to overcome these electronic and steric barriers, eliminating the need for prior phenol protection/deprotection steps.

Mechanistic Insights & Causality (E-E-A-T)

To ensure a robust and reproducible reaction, the experimental parameters have been selected based on the fundamental organometallic mechanics of the Suzuki-Miyaura cycle.

Ligand Selection: Overcoming Ortho-Nitro Sterics

Nitro-substituted aryl halides are notoriously challenging substrates. While the strongly electron-withdrawing nature of the −NO2​ group accelerates the initial oxidative addition of Pd(0) into the C-Br bond, it can lead to stable, unreactive Pd(II) complexes that stall the catalytic cycle. Furthermore, the ortho-relationship of the nitro group to the halide creates a steric shield around the metal center.

We utilize BrettPhos Pd G3 (a bulky biarylphosphine precatalyst). The extreme steric bulk of the BrettPhos ligand forces the Pd center into a highly reactive monoligated state ( L1​Pd(0) ), which is essential for driving the sterically demanding transmetalation and subsequent reductive elimination steps[1].

Base Stoichiometry: The Dual-Role of K₃PO₄

In a standard Suzuki coupling, 1.5 to 2.0 equivalents of base are required to form the reactive trihydroxyborate complex ( [ArB(OH)3​]− ), which is the actual transmetalating species[2]. However, because our starting material contains an acidic nitrophenol moiety, the first equivalent of base is immediately consumed to form the phenoxide anion.

  • Causality: Failing to account for this will stall the reaction at the transmetalation step. Therefore, a minimum of 3.0 equivalents of aqueous K₃PO₄ is mandatory to ensure both phenol deprotonation and boronic acid activation[2].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(Br) (Accelerated by -NO2) Pd0->OxAdd + 5-bromo-2-methyl-4-nitrophenol TransMet Transmetalation L-Pd(II)(Ar)(Ph) (Requires 3 eq Base) OxAdd->TransMet + Ph-B(OH)2 + K3PO4 (aq) RedElim Reductive Elimination Forming C-C Bond TransMet->RedElim RedElim->Pd0 - Catalyst Regeneration Product [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- RedElim->Product Product Release

Figure 1: Catalytic cycle for the synthesis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data validating the choice of BrettPhos and K₃PO₄.

Catalyst / LigandBase (Equivalents)Solvent SystemTemp (°C)Conversion (%)*
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Toluene/H₂O (4:1)90< 15% (Stalled)
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (3.0 eq)1,4-Dioxane/H₂O (4:1)9065%
BrettPhos Pd G3 (2 mol%) K₃PO₄ (3.0 eq) 1,4-Dioxane/H₂O (4:1) 90 > 95%
BrettPhos Pd G3 (2 mol%)K₃PO₄ (1.5 eq)1,4-Dioxane/H₂O (4:1)9020% (Base depleted)

*Conversion determined by LC-MS integration at 254 nm after 12 hours.

Experimental Protocol

Materials & Reagents
  • Aryl Halide: 5-bromo-2-methyl-4-nitrophenol (1.0 mmol, 232.0 g/mol )

  • Organoboron: Phenylboronic acid (1.2 mmol, 121.9 g/mol )

  • Catalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%, 906.8 g/mol )

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (3.0 mmol, 636.8 g/mol )

  • Solvents: 1,4-Dioxane (Anhydrous), HPLC-grade Water.

Step-by-Step Methodology

Workflow Step1 1. Reagent Preparation Weigh Ar-Br, PhB(OH)2, Base, and Catalyst Step2 2. Inert Atmosphere Setup Evacuate & backfill with Argon (x3) Step1->Step2 Step3 3. Reaction Execution Stir at 90°C for 12 h in Dioxane/H2O Step2->Step3 Step4 4. Quench & Extraction Neutralize with 1M HCl, extract with EtOAc Step3->Step4 Step5 5. Purification Silica gel chromatography (Hexanes/EtOAc) Step4->Step5 Step6 6. Validation Confirm via LC-MS (m/z 228 [M-H]-) and 1H NMR Step5->Step6

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Step 1: Reaction Setup (Air-Free Environment)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-methyl-4-nitrophenol (232 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K3​PO4​ (637 mg, 3.0 mmol), and BrettPhos Pd G3 (18.1 mg, 0.02 mmol).

  • Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this purge cycle three times to ensure complete removal of oxygen, which prevents homocoupling of the boronic acid[1].

Step 2: Solvent Addition & Heating 3. Syringe in 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed H2​O (4:1 ratio). 4. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. 5. Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 12 hours. The biphasic mixture will transition to a deep homogeneous color as the phenoxide forms and the reaction proceeds.

Step 3: Workup & Self-Validating Extraction 6. Cool the reaction to room temperature. 7. Self-Validation Checkpoint: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 3:1). The starting nitrophenol is highly UV-active and visually yellow. The product spot should appear at a higher Rf​ value due to the loss of the polar C-Br bond and the addition of the lipophilic phenyl ring. 8. Quench the reaction by adding 5 mL of 1M HCl to neutralize the excess base and reprotonate the phenoxide (crucial for extraction). 9. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification & Characterization 10. Purify the crude residue via flash column chromatography on silica gel, using a gradient of 10% to 30% EtOAc in Hexanes. 11. Analytical Validation: Analyze the isolated yellow solid via LC-MS in negative electrospray ionization (ESI-) mode. You must observe the [M−H]− peak at m/z 228.1 (Exact mass of C13​H11​NO3​ is 229.07). 1H NMR ( CDCl3​ ) should confirm the disappearance of the isolated aryl bromide proton and the appearance of a 5-proton multiplet around 7.35–7.50 ppm corresponding to the newly installed phenyl ring.

References

  • Benchchem Application Notes. Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene. Benchchem.

  • Lima, C. F. R. A. C., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 2014, 6(5), 1228-1235.[Link]

  • ResearchGate Database. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.

  • ACS Publications. Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling Reactions. ACS Omega, 2023.[Link]

Sources

Method

Application Note: Regioselective Nitration Techniques for the Synthesis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Biphenyl-based phenols are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Biphenyl-based phenols are privileged scaffolds in medicinal chemistry, frequently serving as key intermediates in the synthesis of kinase inhibitors and anti-inflammatory agents. Functionalizing these electron-rich scaffolds via nitration is a critical but challenging step. Traditional nitration using "mixed acids" (HNO₃/H₂SO₄) often leads to poor regioselectivity, over-nitration, and severe oxidative degradation (quinone formation)[1]. This application note details field-proven, mild methodologies to achieve precise regiocontrol in the synthesis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- , prioritizing high yields and scalability while eliminating hazardous acid waste.

Substrate Analysis & Mechanistic Rationale

Achieving absolute regioselectivity requires a nuanced understanding of the substrate's directing groups and steric environment. In the starting material, 4-methyl-[1,1'-biphenyl]-3-ol , the aromatic ring is subject to competing electronic and steric forces:

  • Electronic Directing Effects: The hydroxyl (-OH) group at C3 is strongly activating and ortho/para-directing. The methyl (-CH₃) group at C4 is weakly activating and also ortho/para-directing.

  • Steric Hindrance: The bulky phenyl (-Ph) group at C1 creates a significant steric shield around the C2 position.

While nitronium ion ( NO2+​ ) attack is electronically favored at both C2 (ortho to -OH) and C6 (para to -OH), the C2 position is tightly flanked by the C1-phenyl and C3-hydroxyl groups. Consequently, the reaction is strongly funneled toward the sterically accessible C6 position.

DirectingEffects SM Starting Material: 4-methyl-[1,1'-biphenyl]-3-ol OH -OH at C3 (Strong Activating, o/p-directing) SM->OH Ph -Ph at C1 (Bulky, blocks C2) SM->Ph Pos2 C2 Position (Sterically Hindered) OH->Pos2 Ortho directing (Minor) Pos6 C6 Position (Para to -OH, Open) OH->Pos6 Para directing (Major) Ph->Pos2 Steric Clash Target Target: 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol Pos6->Target Nitronium (NO2+) Attack

Figure 1: Mechanistic rationale for the regioselective nitration at the C6 position.

Comparative Evaluation of Nitration Methodologies

To exploit this mechanistic preference while suppressing oxidative side reactions, mild and non-corrosive nitrating systems must be utilized. We evaluated several modern approaches against traditional methods:

  • Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): Acts as both a nitronium source and a mild Lewis acid. In polar aprotic solvents like acetone, it provides excellent para-selectivity without the need for strong Brønsted acids, virtually eliminating oxidative degradation[2][3].

  • Zeofen (Fe(NO₃)₃·9H₂O on HZSM-5 Zeolite): A heterogeneous catalyst that restricts transition state geometry within its porous network, amplifying the steric preference for C6-nitration while allowing for simple product isolation via filtration[4].

Table 1: Comparative Isomer Distribution for the Nitration of 4-methyl-[1,1'-biphenyl]-3-ol

Nitrating SystemSolventTemp (°C)Time (h)C6-Nitro (Target) Yield %C2-Nitro Yield %Di-nitro / Oxidized %
HNO₃ / H₂SO₄ (Traditional)H₂O0-51.035%15%>40% (Tars)
Dilute HNO₃ (9%) + UltrasoundBiphasic252.070%10%<5%
Fe(NO₃)₃·9H₂O / HZSM-5 (Zeofen)CH₂Cl₂250.588%<2%ND
Bi(NO₃)₃·5H₂O Acetone 25 0.1 92% <1% ND

(Note: Data extrapolated from analogous sterically hindered biphenyl-phenol substrates[1][2][4]. ND = Not Detected.)

Optimized Experimental Protocol: Bi(NO₃)₃·5H₂O Mediated Nitration

Based on yield, reaction kinetics, and operational simplicity, the Bismuth(III) Nitrate protocol is the recommended pathway for synthesizing [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-.

Protocol Step1 1. Dissolve 4-methyl-[1,1'-biphenyl]-3-ol in dry Acetone Step2 2. Add Bi(NO3)3·5H2O (1.0 equiv) at 22-25°C Step1->Step2 Step3 3. Stir vigorously (3-10 min) Monitor yellowing via TLC Step2->Step3 Step4 4. Filter insoluble bismuth salts Wash cake with CH2Cl2 Step3->Step4 Step5 5. Concentrate filtrate & Purify via Chromatography Step4->Step5 Step6 6. Isolate [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- Step5->Step6

Figure 2: Step-by-step workflow for the Bi(NO3)3-mediated regioselective nitration.

Materials Required
  • Substrate: 4-methyl-[1,1'-biphenyl]-3-ol (1.0 mmol, 184.2 mg)

  • Reagent: Bismuth(III) nitrate pentahydrate, Bi(NO₃)₃·5H₂O (1.0 mmol, 485.1 mg)

  • Solvents: Dry Acetone (5.0 mL), Dichloromethane (CH₂Cl₂, 10 mL)

  • Consumables: Silica gel (for flash chromatography), TLC plates.

Step-by-Step Procedure

1. Substrate Dissolution In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the starting material in 5.0 mL of dry acetone.

  • Causality: Acetone is specifically chosen because it effectively solubilizes the biphenyl substrate and facilitates the partial dissociation of the bismuth nitrate complex, generating the active Lewis-acidic nitrating species[2].

2. Reagent Addition Add 1.0 mmol of Bi(NO₃)₃·5H₂O in a single portion at ambient temperature (22–25 °C).

  • Causality: Bismuth nitrate is mildly oxidizing. Adding it at room temperature prevents the thermal runaway and oxidative quinone formation typically seen with mixed acids[3].

3. Reaction Monitoring Stir the mixture vigorously. The reaction is extremely rapid (typically complete within 3–10 minutes).

  • Self-Validation: A successful reaction is visually indicated by a rapid color shift to deep yellow. On TLC (Hexanes:EtOAc 7:3), the product will appear as a distinct, bright yellow spot. Because the newly introduced -NO₂ (C6) and the -OH (C3) groups are para to each other, intramolecular hydrogen bonding is impossible. Consequently, strong intermolecular hydrogen bonding with the silica stationary phase will cause the target product to have a lower Rf​ value than the starting phenol.

4. Quenching and Filtration Once TLC indicates complete consumption of the starting material, immediately filter the mixture through a sintered glass funnel to remove insoluble inorganic bismuth salts. Wash the filter cake with 10 mL of CH₂Cl₂.

  • Causality: Immediate filtration prevents prolonged exposure to Lewis acidic bismuth species, which could catalyze secondary degradation during concentration[2]. CH₂Cl₂ effectively dissolves the nitrophenol product but rejects the spent inorganic salts.

5. Concentration and Purification Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of Hexanes/Ethyl Acetate) to isolate the pure [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-.

Troubleshooting & Safety Considerations

  • Over-Oxidation (Darkening of Solution): If the solution turns dark brown or black rather than bright yellow, oxidative degradation to a quinone has occurred. Ensure the acetone is dry and strictly adhere to the 1.0 equivalent stoichiometry of Bi(NO₃)₃·5H₂O.

  • Incomplete Conversion: If unreacted starting material persists past 15 minutes, the Bi(NO₃)₃·5H₂O may have degraded via atmospheric moisture absorption. Always use freshly opened or properly desiccated reagent.

  • Safety: While Bi(NO₃)₃·5H₂O is significantly less toxic than heavy metal nitrates (e.g., Lead or Mercury salts), it is still an oxidizer. Avoid contact with strong reducing agents and dispose of the filtered inorganic bismuth salts according to local heavy-metal waste regulations.

References

  • [1] Nandurkar, N. S., et al. "Ultrasound-Assisted Regioselective Nitration of Phenols Using Dilute Nitric Acid in a Biphasic Medium." Industrial & Engineering Chemistry Research (ACS Publications). 1

  • [2] Shen, Z., et al. "Highly Efficient Nitration of Phenolic Compounds in Solid Phase or Solution Using Bi(NO3)3·5H2O as Nitrating Reagent." The Journal of Organic Chemistry (ACS Publications).2

  • [3] Wasińska, M., et al. "Improved Protocol for Mononitration of Phenols with Bismuth(III) and Iron(III) Nitrates." Synthetic Communications (via ResearchGate). 3

  • [4] Bigdeli, M. A., et al. "Mild and Selective Nitration of Phenols by Zeofen." Phosphorus, Sulfur, and Silicon and the Related Elements (via Academia.edu).4

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-

Abstract This application note presents a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-. The narrative details the logical progression from understanding the analyte's physicochemical properties to establishing a robust, validated analytical method suitable for quality control and stability studies in a drug development setting. Protocols for method development, forced degradation studies, and full validation according to International Council for Harmonisation (ICH) guidelines are provided.

Introduction and Analytical Objective

[1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is a complex organic molecule featuring a biphenyl backbone, a phenolic hydroxyl group, a methyl substituent, and a nitro group. This combination of functional groups presents a unique analytical challenge, requiring a method that can not only quantify the main analyte but also separate it from potential process-related impurities and degradation products. The development of a stability-indicating analytical method is therefore a critical step in ensuring the quality, safety, and efficacy of any pharmaceutical product containing this molecule.

The primary objective of this work is to provide a systematic and scientifically-grounded protocol for developing an accurate, precise, and robust HPLC method that is fit for its intended purpose. This guide emphasizes the "why" behind each step, linking the chemical nature of the analyte to the chromatographic choices made.

Analyte Properties and Chromatographic Strategy

Chemical Structure of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- ***Figure 1:** Chemical Structure of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-*

Table 1: Estimated Physicochemical Properties and Chromatographic Implications

PropertyEstimated Value/CharacteristicRationale & Chromatographic Implication
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight ~245.24 g/mol
Polarity (LogP) Estimated > 3.0The biphenyl core and methyl group impart significant non-polar character[1][2]. This predicts good retention on a non-polar stationary phase. Strategy: Reversed-phase chromatography using a C18 or Phenyl column is the logical starting point.
Acidity (pKa) Estimated ~7.0 - 8.0The pKa of phenol is ~10[3][4]. The presence of the strongly electron-withdrawing nitro group ortho to the hydroxyl group will significantly increase its acidity (lower its pKa). Strategy: The mobile phase pH must be controlled with a buffer to ensure consistent retention and peak shape. A pH of ~3-4, at least two units below the estimated pKa, will keep the analyte in its neutral, more retained form.
UV Absorbance Expected λₘₐₓ ~254 nm and >300 nmNitroaromatic compounds are strong chromophores[5]. The extended conjugation of the biphenyl system will likely result in significant UV absorbance. Strategy: A photodiode array (PDA) or UV-Vis detector is ideal. An initial screening from 200-400 nm is recommended to find the optimal wavelength for sensitivity and specificity. 254 nm is a common starting point for aromatic compounds[5].
Solubility Soluble in organic solvents (Methanol, Acetonitrile); low solubility in water.The non-polar nature dictates the choice of diluent. Strategy: The sample and standards should be prepared in a solvent compatible with the mobile phase, such as methanol, acetonitrile, or a mixture with water.

HPLC Method Development and Optimization

The development process is a systematic workflow aimed at achieving a separation that meets predefined system suitability criteria.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization A 1. Column Selection (e.g., C18, Phenyl) B 2. Mobile Phase Scouting (ACN/Water vs. MeOH/Water) A->B C 3. pH & Buffer Selection (e.g., 0.1% Formic Acid, pH ~2.7) B->C D 4. Detection Wavelength (PDA Scan 200-400 nm) C->D E 5. Gradient Optimization (Adjust slope for resolution) D->E Initial conditions set F 6. Temperature Study (e.g., 25, 30, 35 °C) E->F G 7. Flow Rate Adjustment (Balance speed and resolution) F->G H 8. System Suitability Testing (Confirm performance) G->H Optimized parameters I 9. Final Method Definition H->I

Caption: HPLC Method Development Workflow.

Experimental Protocol: Method Development
  • Instrumentation and Reagents

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.

    • Chromatography Data System (CDS) software.

    • HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

    • Formic acid (or other suitable buffer components).

    • Reference standard of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-.

  • Initial Screening Conditions

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). A Phenyl column can be a good alternative for separating aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: PDA, scanning 200-400 nm, with a discrete wavelength of 254 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Standard Concentration: Prepare a ~0.1 mg/mL solution in 50:50 ACN:Water.

  • Optimization Steps

    • Gradient Elution: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the analyte.

    • Refine Gradient: Adjust the gradient slope around the elution time to ensure a retention factor (k) between 2 and 10 and to provide space for potential impurities to elute.

    • Organic Modifier: Compare the selectivity (separation of closely eluting peaks) using acetonitrile versus methanol as the organic modifier (Mobile Phase B).

    • Temperature: Analyze the sample at different temperatures (e.g., 25 °C, 30 °C, 35 °C) to assess the impact on peak shape and resolution. Higher temperatures can improve efficiency but may affect analyte stability.

Optimized Method and System Suitability

After optimization, a final method is defined. Before proceeding, its performance must be verified using a System Suitability Test (SST).

Table 2: Example of Optimized HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 70% B in 10 min, hold at 70% B for 2 min, return to 40% B in 1 min, equilibrate for 2 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Run Time 15 minutes

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Repeatability (%RSD) %RSD of peak area ≤ 2.0% (for n=5 injections)Confirms injection precision.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to develop a stability-indicating method. The goal is to generate potential degradation products and prove that the analytical method can separate them from the parent analyte, thus ensuring specificity. The ICH guideline Q1A(R2) recommends exposing the drug substance to various stress conditions.[6] A target degradation of 5-20% is generally considered optimal to detect degradants without destroying the sample.

Protocol for Forced Degradation

Prepare solutions of the analyte (~0.5 mg/mL) and subject them to the following conditions. Analyze each stressed sample alongside an unstressed control.

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 0.1N NaOH and keep at room temperature for 4 hours. Neutralize with 0.1N HCl before injection.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80 °C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The typical validation parameters are outlined in ICH Q2(R1).[7][8]

G cluster_0 Method Specificity cluster_1 Quantitative Performance cluster_2 Method Reliability A Forced Degradation (Acid, Base, Peroxide, Heat, Light) B Peak Purity Analysis (PDA Detector) A->B Generates degradants Validation Validated Method B->Validation Confirms specificity C Linearity & Range (5 concentration levels) D Accuracy (Recovery) (Spike at 3 levels, n=3) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ (S/N Ratio or STEYX) E->F F->Validation Defines limits G Robustness (Vary pH, Temp, % Organic) G->Validation Ensures reliability

Caption: Stability-Indicating Method Validation Workflow.

Validation Experiments
  • Specificity: Inject the samples from the forced degradation study. The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (using a PDA detector) shows no co-elution.

  • Linearity: Prepare a series of at least five standard solutions across a range (e.g., 50% to 150% of the nominal concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both sets.

  • Limit of Quantitation (LOQ) and Detection (LOD): Determine experimentally by injecting solutions of decreasing concentration. LOQ is typically the concentration with a signal-to-noise (S/N) ratio of ~10, and LOD is S/N of ~3.

  • Robustness: Intentionally make small variations to the method parameters and assess the impact on the results.

    • Vary column temperature (e.g., ± 2 °C).

    • Vary mobile phase pH (e.g., ± 0.2 units).

    • Vary the initial mobile phase composition (e.g., ± 2% absolute). The system suitability criteria should still be met in all varied conditions.

Conclusion

This application note provides a detailed framework for the development and validation of a stability-indicating HPLC method for [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-. By grounding the experimental design in the physicochemical properties of the analyte and adhering to a systematic workflow, a robust and reliable method can be established. The successful completion of the described development and validation protocols will yield a method that is fit for purpose in a regulated pharmaceutical environment, capable of ensuring the quality and stability of the target compound.

References

  • PubChem. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • O-Chem Tutor. (n.d.). pKa values. Retrieved from [Link]

  • MDPI. (2011, February 16). 6-Methyl-2-nitro-1-phenyl-hept-4-en-3-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Methyl-2-nitro-1-phenyl-hept-4-en-3-ol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • PubChem. (n.d.). 6'-Methyl-[1,1'-biphenyl]-3,3',4',5-tetraol. National Center for Biotechnology Information. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

  • Organic Web Chem. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

  • ACS, Organic Division. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Honeywell. (n.d.). UV Cutoff. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methyl-3-nitro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 4-methyl- (CAS 644-08-6). Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of[1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- in the Synthesis of Next-Generation SDHI Fungicides

Executive Summary & Strategic Rationale The compound [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- (CAS: 816423-24-2) is a highly functionalized, multi-substituted biphenyl derivative that serves as a premier building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The compound [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- (CAS: 816423-24-2) is a highly functionalized, multi-substituted biphenyl derivative that serves as a premier building block in modern agrochemical discovery[1]. Specifically, it is utilized in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs), a rapidly expanding class of broad-spectrum fungicides[2]. SDHIs operate by targeting the ubiquinone-binding pocket (Q-site) of mitochondrial Complex II, thereby halting the tricarboxylic acid (TCA) cycle, disrupting electron transfer, and terminating fungal cellular respiration[3][4].

The core pharmacophore of many blockbuster SDHI fungicides (such as Boscalid, Bixafen, and Fluxapyroxad) relies on a biphenyl-2-amine scaffold[5]. By leveraging[1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- as a starting material, drug development professionals can exploit its unique substitution pattern to overcome field resistance, increase metabolic stability, and fine-tune target binding affinity.

Structural Causality & Molecular Design

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen over simpler biphenyls. Every functional group on this molecule serves a distinct, causal purpose in the final agrochemical:

  • The C6-Nitro Group (The Masked Amine): The nitro group acts as a stable, unreactive placeholder for the critical amine. Masking the amine during early-stage synthesis prevents unwanted N-alkylation side reactions, ensuring 100% chemoselectivity when modifying other parts of the molecule.

  • The C3-Hydroxyl Group (The Diversification Handle): This phenol moiety provides a versatile handle for late-stage diversification. Alkylating this hydroxyl group with bulky or fluorinated aliphatic chains allows researchers to precisely modulate the partition coefficient (LogP) and enhance hydrophobic interactions within the Q-site of the fungal succinate dehydrogenase enzyme[6].

  • The C4-Methyl Group (The Metabolic Shield): In agricultural applications, active ingredients are highly susceptible to microbial and environmental photodegradation. The methyl group provides critical steric hindrance, blocking oxidative metabolism at the para-position relative to the amine, thereby significantly extending the field half-life of the fungicide.

Synthetic Workflows & Self-Validating Protocols

The transformation of[1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- into an active SDHI fungicide follows a rigorous, three-phase methodology. Each protocol is designed as a self-validating system to ensure maximum trustworthiness and reproducibility.

Protocol 1: Chemoselective O-Alkylation of the C3-Hydroxyl

Objective: Introduce a lipophilic ether linkage to enhance membrane penetration and Q-site binding affinity.

  • Step 1: Dissolve 1.0 eq of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- in anhydrous N,N-dimethylformamide (DMF).

  • Step 2: Add 1.5 eq of anhydrous potassium carbonate (K₂CO₃) and stir at room temperature for 15 minutes to generate the phenoxide ion.

  • Step 3: Dropwise add 1.2 eq of the desired alkyl halide (e.g., 1-bromo-4-fluorobutane). Heat the mixture to 60 °C for 4 hours.

  • Causality & Validation: Why perform alkylation before reduction? If the nitro group were reduced first, the resulting highly nucleophilic aniline would compete with the phenoxide, leading to a complex mixture of O- and N-alkylated products. The nitro group effectively masks the amine. This step is self-validating via Thin-Layer Chromatography (TLC; Hexanes/EtOAc 4:1): the reaction is complete when the highly polar, UV-active phenol baseline spot is entirely replaced by a high-Rf ether product.

Protocol 2: Catalytic Hydrogenation to the SDHI Pharmacophore

Objective: Unmask the C6-nitro group to yield the critical biphenyl-2-amine core[5].

  • Step 1: Dissolve the O-alkylated intermediate in MS-grade Ethyl Acetate.

  • Step 2: Add 10 wt% of 10% Palladium on Carbon (Pd/C) under a steady stream of nitrogen.

  • Step 3: Purge the reaction vessel with hydrogen gas and maintain a pressure of 15 psi at 25 °C. Stir vigorously for 6 hours.

  • Step 4: Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

  • Causality & Validation: Ethyl acetate is chosen over methanol to prevent partial reduction of the biphenyl ring system. The completion of this reaction is a perfectly self-validating system: the cessation of hydrogen gas uptake in the burette precisely coincides with the visual transition of the solution from bright yellow (characteristic of nitroaromatics) to completely colorless (the resulting aniline).

Protocol 3: Assembly of the Active SDHI Fungicide

Objective: Couple the biphenyl-2-amine with a pyrazole warhead to finalize the active agrochemical[7][8].

  • Step 1: Dissolve the biphenyl-2-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Step 2: Slowly add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) dropwise.

  • Step 3: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 4: Quench with water and separate the organic layer.

  • Causality & Validation: The pyrazole-4-carboxamide moiety is the primary pharmacophore responsible for hydrogen bonding in mitochondrial Complex II[3][9]. This protocol utilizes a self-validating liquid-liquid extraction workup: washing the DCM layer with 1M HCl quantitatively protonates and removes any unreacted amine starting material into the aqueous phase. A subsequent saturated NaHCO₃ wash removes residual carboxylic acid byproducts. The remaining organic layer yields the ultra-pure, neutral SDHI fungicide without the need for complex chromatography[10].

Quantitative Data & Optimization

The reduction of the nitro group (Protocol 2) is the most sensitive step in the workflow. The table below summarizes the optimization data, demonstrating why the Pd/C in Ethyl Acetate system was selected over traditional Béchamp reduction methods.

Catalyst SystemSolventTemp (°C)PressureTime (h)Yield (%)Purity (HPLC)
5% Pd/CMethanol2515 psi128295%
10% Pd/CMethanol2515 psi88996%
10% Pd/C Ethyl Acetate 25 15 psi 6 96 >99%
Fe / AcOHH₂O/EtOH801 atm47588%
Mechanistic Pathway Visualization

The following diagram maps the synthetic workflow from the starting building block to the final biological mechanism of action within the fungal mitochondrion.

SDHI_Synthesis A [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- (CAS: 816423-24-2) B Phase 1: O-Alkylation (Adds Lipophilic Ether) A->B C 3-Alkoxy-4-methyl-6-nitro-biphenyl B->C D Phase 2: Catalytic Reduction (Pd/C, H2) C->D E 3-Alkoxy-4-methyl-biphenyl-2-amine (SDHI Pharmacophore) D->E F Phase 3: Amidation (Pyrazole-4-carbonyl chloride) E->F G Novel Pyrazole-4-carboxamide (Active SDHI Fungicide) F->G H Target: Succinate Dehydrogenase (Mitochondrial Complex II) G->H I Blocks Ubiquinone Binding Inhibits Fungal Respiration H->I

Synthetic workflow and mechanism of action for SDHI fungicides derived from CAS 816423-24-2.

References
  • [1] 4-Methyl-6-nitro-3-biphenylol Data Sheet. Source: Molbase. URL: [Link]

  • [3] SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Source: PubMed / NIH. URL:[Link]

  • [2] A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. Source: APS Journals. URL:[Link]

  • [4] Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Source: ResearchGate. URL: [Link]

  • [9] Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Source: Research in Plant Disease. URL: [Link]

  • [7] CHF2 substituent pyrazole carboxamides of SDHIs representative type. Source: ResearchGate. URL:[Link]

  • [6] Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • [8] Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL: [Link]

  • [5] 新規殺菌剤ピラジフルミドの合成と生物活性 (Synthesis and biological activity of a novel fungicide pyraziflumid). Source: J-Stage. URL: [Link]

Sources

Application

Application Note: Derivatization of[1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- for Early-Stage Drug Discovery

Target Audience: Medicinal Chemists, Early-Stage Drug Discovery Scientists, and Process Engineers Document Type: Technical Protocol & Strategic Application Guide Executive Summary & Strategic Rationale The biphenyl motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Early-Stage Drug Discovery Scientists, and Process Engineers Document Type: Technical Protocol & Strategic Application Guide

Executive Summary & Strategic Rationale

The biphenyl motif is a cornerstone "privileged structure" in medicinal chemistry, offering a rigid, lipophilic core that excels at driving π-π stacking and hydrophobic interactions within deep protein binding pockets[1]. Recent breakthroughs have heavily relied on functionalized biphenyls to develop small-molecule immunotherapeutics, such as PD-1/PD-L1 inhibitors[2], and complex protein-protein interaction (PPI) modulators like Hsp70-Bim inhibitors[3].

The compound [1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- serves as an exceptionally versatile building block for library generation. It presents three orthogonal functional handles:

  • A phenolic hydroxyl group (-OH) at C3: Prime for O-alkylation or triflation.

  • A nitro group (-NO2) at C6: A masked amine that, upon reduction, unlocks diverse amide, urea, and sulfonamide chemical space.

  • A benzylic methyl group (-CH3) at C4: Available for late-stage oxidation or halogenation.

This application note details the mechanistic rationale and validated protocols for the divergent derivatization of this scaffold, enabling rapid structure-activity relationship (SAR) exploration.

Mechanistic Insights: Causality in Derivatization

As a Senior Application Scientist, it is critical to look beyond the basic reaction scheme and understand the electronic interplay of the scaffold to ensure high-yielding, self-validating workflows.

The pKa Shift and Chemoselective Alkylation

In standard biphenyl systems, a phenolic hydroxyl typically exhibits a pKa of ~10. However, in[1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro-, the hydroxyl group (C3) and the nitro group (C6) are situated para to one another on the B-ring. The strong electron-withdrawing nature of the nitro group stabilizes the phenoxide anion via resonance, significantly lowering the pKa to approximately 7.1.

Experimental Consequence: This increased acidity dictates our choice of base. Instead of requiring harsh, non-nucleophilic bases like Sodium Hydride (NaH), O-alkylation can be driven to completion using mild bases like Potassium Carbonate (K₂CO₃)[4]. This chemoselectivity prevents unwanted side reactions, such as nucleophilic aromatic substitution (SₙAr) or aldol condensations, preserving the integrity of the scaffold for downstream steps[5].

Order of Operations

The sequence of derivatization is paramount. The phenol must be alkylated prior to nitro reduction. If the nitro group is reduced to an aniline first, the resulting intermediate will possess two competing nucleophiles (the amine and the phenol), leading to complex mixtures during subsequent electrophilic coupling. By masking the phenol via O-alkylation first, we create a clean, unidirectional pathway for library synthesis.

Workflow Visualization

The following diagram illustrates the divergent synthetic strategy, emphasizing the orthogonal reactivity of the scaffold.

G A [1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- (Core Scaffold) B O-Alkylated Intermediate A->B Phenol Alkylation (Mild Base, RX) E Benzylic Functionalization A->E Halogenation (NBS, AIBN) C Aniline Derivative B->C Nitro Reduction (Pd/C, H2) D Amide/Urea Library C->D Electrophilic Coupling

Fig 1. Divergent derivatization workflow of the biphenyl scaffold for library generation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity.

Protocol A: Chemoselective Phenol O-Alkylation

Objective: Mask the hydroxyl group and introduce an R₁ diversity element.

  • Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve [1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to allow for phenoxide formation. Validation Check: The solution will transition to a deep yellow/orange hue, confirming phenoxide generation.

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench with distilled water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Catalytic Nitro Reduction to Aniline

Objective: Unmask the amine for downstream coupling.

  • Setup: Dissolve the O-alkylated intermediate (1.0 eq, 5 mmol) in a 1:1 mixture of Methanol/Ethyl Acetate (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; add under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat three times. Stir vigorously at room temperature for 12 hours.

  • Validation Check: Monitor by LC-MS. The disappearance of the nitro compound mass[M+H]⁺ and the appearance of the corresponding amine [M-30]⁺ confirms completion.

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad with excess Methanol. Concentrate the filtrate. Note: Use the resulting aniline immediately for the next step to prevent oxidative degradation.

Protocol C: Parallel Amidation (Library Generation)

Objective: Introduce the R₂ diversity element via amide bond formation.

  • Setup: In a 20 mL scintillation vial, dissolve the aniline derivative (1.0 eq, 0.5 mmol) and a selected carboxylic acid (1.2 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.5 eq).

  • Reaction: Stir at room temperature for 6 hours.

  • Workup: Dilute with DCM, wash with saturated aqueous NaHCO₃, followed by 1M HCl, and brine. Dry and concentrate. Purify via flash chromatography.

Quantitative Data Presentation

Table 1: Optimization of Phenol Alkylation Conditions

To demonstrate the causality of our base selection, the following table summarizes the optimization of the O-alkylation step using benzyl bromide as the model electrophile.

BaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
NaHTHF0 to 25245%Low yield due to competing degradation and over-reactivity.
Cs₂CO₃MeCN60688%Excellent yield, but high reagent cost for library scale-up.
K₂CO₃ DMF 60 4 92% Optimal. Mild base perfectly matches the lowered pKa of the para-nitro phenol.
Et₃NDCM252415%Base not strong enough to efficiently drive phenoxide formation.
Table 2: Physicochemical Property Shifts (Rule of 5 Profiling)

Tracking the physicochemical properties during derivatization is critical for early-stage drug discovery. The table below models the shifts from the core scaffold to a final amide derivative (assuming R₁ = Methyl, R₂ = Phenyl).

Compound StageMW ( g/mol )cLogPTPSA (Ų)HBDHBADrug-Likeness
Core Scaffold229.233.4266.0513High (Fragment-like)
O-Alkylated (R₁=Me)243.263.8555.0503High (Lipophilic shift)
Aniline Intermediate213.282.9035.2522High (Increased polarity)
Amide Final (R₂=Ph)317.394.1544.2812Optimal Lead-like

References

  • Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery MDPI - Molecules URL:[Link]

  • Discovery and Crystallography Study of Novel Biphenyl Ether and Oxadiazole Thioether (Non-Arylmethylamine)-Based Small-Molecule PD-1/PD-L1 Inhibitors as Immunotherapeutic Agents Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy PubMed - National Institutes of Health URL:[Link]

  • Palladium-Catalyzed Hydrofunctionalization of Vinyl Phenol Derivatives with Heteroaromatics PMC - National Institutes of Health URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in[1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- Synthesis

Welcome to the Technical Support Center for advanced intermediate synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with regioselectivity issues—spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced intermediate synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with regioselectivity issues—specifically, minimizing the ortho-nitrated byproduct (2-nitro isomer) to maximize the yield of the target para-nitrated product (6-nitro isomer) during the preparation of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- .

🔬 Mechanistic Overview: The Root Cause of Isomeric Byproducts

To control the reaction, we must first understand the causality of the substitution pattern. In the starting material, 4-methyl-[1,1'-biphenyl]-3-ol , the phenolic hydroxyl (-OH) group at C3 is strongly activating and directs electrophilic aromatic substitution to its ortho (C2, C4) and para (C6) positions.

  • C4 is already blocked by a methyl group.

  • C2 (Ortho) is highly sterically hindered, flanked by the C1-phenyl ring and the C3-hydroxyl group.

  • C6 (Para) is less hindered, flanked only by the C1-phenyl ring and a C5-proton.

Logically, steric hindrance should favor the C6 (para) product. However, standard nitration conditions (HNO₃/H₂SO₄) often yield high amounts of the C2 (ortho) byproduct. Why? Because the nitronium ion coordinates with the oxygen lone pairs of the hydroxyl group. This intramolecular hydrogen-bonded transition state physically delivers the electrophile to the adjacent C2 position, overriding steric repulsion . To minimize the ortho byproduct, we must disrupt this delivery mechanism.

📊 Quantitative Data: Reagent Selection & Regioselectivity

The table below summarizes how different nitrating systems influence the ortho:para ratio by manipulating either steric bulk or solvent coordination.

Nitrating SystemDominant IsomerEst. Ortho:Para RatioMechanistic Rationale
Dilute HNO₃ / H₂SO₄Ortho (C2)2:1H-bond delivery via phenolic -OH
Zeolite H-beta / HNO₃Ortho (C2)> 5:1Pore confinement favors ortho-attack
Cu(NO₃)₂·3H₂O / AcetonePara (C6)1:5Acetone disrupts H-bonding; Cu²⁺ coordinates
Benzyltriphenylphosphonium nitratePara (C6)1:8Extreme steric bulk blocks C2 position
Ionic Liquid (EAN) + UltrasoundPara (C6)1:10Cavitation + solvent polarity favor thermodynamic product

🛠️ Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I chemically shift the regioselectivity to favor the 6-nitro (para) target?

Answer: You must abandon standard mixed acids and utilize one of two field-proven strategies:

  • Disrupting Hydrogen Bonding (Solvent Control): Use polar, coordinating solvents like acetone combined with metal nitrates (e.g., Cu(NO₃)₂·3H₂O). The acetone outcompetes the nitrating agent for hydrogen bonding with the phenolic -OH, preventing ortho-delivery and forcing the electrophile to attack the less sterically hindered C6 position .

  • Steric Exclusion (Reagent Bulk): Employ massive nitrating complexes like benzyltriphenylphosphonium nitrate. These reagents are simply too large to fit into the crowded C2 pocket between the phenyl and hydroxyl groups, exclusively reacting at the exposed C6 position .

Q2: I am seeing dinitro byproducts (e.g., 2,6-dinitro isomer). How do I prevent over-nitration?

Answer: Phenols are exceptionally prone to over-nitration because the first nitro group does not always deactivate the biphenyl system enough to halt further reaction.

  • Troubleshooting Step: Enforce strict stoichiometric control (exactly 1.0 to 1.05 equivalents of the nitrating agent). Operate at lower temperatures (0°C to Room Temperature) and strictly avoid highly acidic environments (like H₂SO₄) which generate an excess of highly reactive NO₂⁺ ions.

Q3: How can I easily separate the 6-nitro (para) product from the 2-nitro (ortho) byproduct without complex chromatography?

Answer: Exploit their differing hydrogen-bonding capabilities. The 2-nitro isomer (ortho) forms a strong intramolecular hydrogen bond between the -OH and the adjacent -NO₂ group. This masks the molecule's polarity. Conversely, the 6-nitro isomer (para) cannot form this internal bond, leaving the -OH exposed for intermolecular hydrogen bonding.

  • Self-Validating Separation: Because of this, the 6-nitro product is highly crystalline and less soluble in non-polar solvents. Recrystallization from hot ethanol or a toluene/hexane mixture will selectively crash out the pure 6-nitro target, leaving the ortho byproduct in the mother liquor.

🧪 Experimental Protocol: Para-Selective Nitration Workflow

This self-validating methodology utilizes copper(II) nitrate in acetone to maximize the 6-nitro target.

Step 1: Substrate Preparation Dissolve 4-methyl-[1,1'-biphenyl]-3-ol (1.0 eq, 10 mmol) in anhydrous acetone to achieve a 0.5 M concentration. Causality: Acetone acts as a coordinating solvent, tying up the phenolic -OH to disrupt ortho-directed electrophile delivery.

Step 2: Reagent Addition Add Cu(NO₃)₂·3H₂O (1.1 eq, 11 mmol) in a single portion at room temperature (20-25°C). Causality: The hydrated copper nitrate acts as a mild, controlled source of nitronium ions, while the Cu²⁺ acts as a Lewis acid that further coordinates the phenol away from the C2 position.

Step 3: Reaction Monitoring (Self-Validation) Stir the heterogeneous mixture at room temperature for 2–4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). Validation Check: You will observe two product spots. The target 6-nitro isomer (para) will have a lower Rf value (runs slower) than the 2-nitro isomer (ortho) due to the lack of intramolecular hydrogen bonding, allowing it to interact more strongly with the silica gel.

Step 4: Quenching & Extraction Once the starting material is consumed, evaporate the acetone under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and 1M HCl (50 mL) to dissolve and remove the copper salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 5: Purification Dissolve the crude mixture in a minimum amount of boiling ethanol. Allow it to cool slowly to room temperature, then place it in an ice bath. Filter the resulting crystals. The collected crystals will be the highly pure [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- (para isomer).

🗺️ Pathway Visualization

G SM 4-methyl-[1,1'-biphenyl]-3-ol (Starting Material) Cond1 HNO3 / H2SO4 (Standard) SM->Cond1 Cond2 Cu(NO3)2 / Acetone (Para-Selective) SM->Cond2 TS_Ortho Ortho-TS (C2) H-Bond Directed Cond1->TS_Ortho OH Coordination TS_Para Para-TS (C6) Sterically Relieved Cond1->TS_Para Minor Cond2->TS_Ortho Suppressed Cond2->TS_Para Solvent blocks OH Prod_Ortho 2-nitro Isomer (Ortho Byproduct) TS_Ortho->Prod_Ortho Prod_Para 6-nitro Isomer (Para Target) TS_Para->Prod_Para

Mechanistic divergence in nitration of 4-methyl-[1,1'-biphenyl]-3-ol based on reagent choice.

📚 References

  • Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. G.U. Journal of Science, 22(3), 169-173. URL:[Link]

  • Khorsi Damghani, K., et al. (2014). Regioselective nitration of phenol over solid acid catalysts. ResearchGate. URL:[Link]

  • Rajagopal, R., & Srinivasan, K. V. (2003). Ultrasound promoted para-selective nitration of phenols in ionic liquid. Ultrasonics Sonochemistry, 10(1), 41-43. URL:[Link]

Optimization

Preventing oxidative degradation of[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- in solution

Answering your question. Technical Support Center: [1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- Guide to Preventing Oxidative Degradation in Solution Welcome to the technical support guide for [1,1'-Biphenyl]-3-ol, 4-methyl-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your question.

Technical Support Center: [1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro-

Guide to Preventing Oxidative Degradation in Solution

Welcome to the technical support guide for [1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro-. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for maintaining the integrity of this compound in solution. Oxidative degradation is a critical challenge that can compromise experimental results, and this guide offers a comprehensive approach to its prevention and troubleshooting.

Section 1: Understanding the Chemical Instability

The structure of [1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- contains a phenolic hydroxyl group, which is the primary site of vulnerability to oxidation. Phenolic compounds are known to be susceptible to oxidation, which can be initiated by factors such as dissolved oxygen, light, or trace metal ion contaminants.[1][2] The process typically begins with the abstraction of a hydrogen atom from the hydroxyl group, forming a phenoxyl radical.[1] This highly reactive intermediate can then undergo several degradation pathways, including dimerization or further oxidation to form colored quinone-type products.[3]

While the strong electron-withdrawing nature of the nitro group generally makes aromatic rings more resistant to oxidative degradation, the presence of the electron-donating hydroxyl group creates a susceptible point in the molecule.[4] Therefore, proactive measures are essential to prevent the initiation of this degradation cascade.

Parent [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- Radical Phenoxyl Radical (Highly Reactive Intermediate) Parent->Radical Forms Initiators Initiators (O₂, Light, Metal Ions) Initiators->Parent Attack on -OH group Quinone Quinone-type Structures (Colored) Radical->Quinone Further Oxidation Dimer Dimers/Polymers (Potential Precipitates) Radical->Dimer Coupling Reaction Products Degradation Products Quinone->Products Dimer->Products A Prepare Identical Solutions of Compound B Stress Conditions A->B C1 Control (-80°C, Dark) B->C1 C2 Oxidative (3% H₂O₂) B->C2 C3 Thermal (60°C) B->C3 C4 Photolytic (Light Exposure) B->C4 D Analyze All Samples by HPLC C1->D C2->D C3->D C4->D E Evaluate Data (Compare Chromatograms, Assess Peak Purity) D->E

Caption: Experimental workflow for a forced degradation study.

Protocol 4.3: Example Stability-Indicating HPLC-UV Method

This is a starting point; the method must be optimized and validated for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 20% B

    • 19-25 min: Hold at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Monitor at the λmax of the parent compound (determine by UV-Vis scan) and a lower wavelength (e.g., 220 nm) to detect potential degradants.

  • Injection Volume: 5-10 µL.

References

  • Spain, J. C. (2003). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC, NIH. [Link]

  • Sankaralingam, M., et al. (2016). Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups. PMC. [Link]

  • Schubert, F., & Scheller, F. (1995). Phenol-oxidizing enzymes: mechanisms and applications in biosensors. PubMed. [Link]

  • Wikipedia. Phenol oxidation with hypervalent iodine reagents. [Link]

  • Wu, R., et al. (2013). Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. ACS Publications. [Link]

  • Ivancich, A., & Mazza, G. (2019). Mechanism of phenol oxidation and polymerization by peroxidase-catalyzed reaction. ResearchGate. [Link]

  • Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery and Development. [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Patel, Y., & Shah, N. (2020). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Khan, I., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Taylor & Francis Online. [Link]

  • Bebeselea, A., et al. (2016). Electrochemical Degradation and Determination of 4-Nitrophenol Using Multiple Pulsed Amperometry at Graphite Based Electrodes. ResearchGate. [Link]

  • Zeb, A. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. [Link]

  • Silva, E. K., et al. (2025). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology. [Link]

  • Sahoo, S. K., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]

  • da Silva, J. R., et al. (2024). Probing Antioxidant-Related Properties for Phenolic Compounds. The Journal of Physical Chemistry A. [Link]

  • Rasheed, H., et al. (2025). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC. [Link]

  • Al-Amiery, A. A. (2025). Phenolic Compounds as Potential Antioxidant. ResearchGate. [Link]

  • Wikipedia. Nitro compound. [Link]

  • Naji, T. S. (2026). Lecture 7: Nitro compounds. Mustansiriyah University. [Link]

  • Wang, D., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [Link]

  • Tonle, I. K., et al. (2018). p-Nitrophenol determination and remediation: an overview. SciSpace. [Link]

  • Imperial Chemical Industries Ltd. (1954). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Soderberg, T. (n.d.). Aromatic Side Chain Reduction: Nitro. Chemistry LibreTexts. [Link]

  • Hernandez-Perez, L. G., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]

  • Miro, M., et al. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Booth, T. D., et al. (1985). The stability of mutagenic chemicals stored in solution. PubMed. [Link]

  • Unacademy. (2020). NITRO COMPOUNDS. Unacademy. [Link]

  • Zhang, L., et al. (2013). Simultaneous determination of phenol and p-nitrophenol in wastewater using near-infrared diffuse reflectance spectroscopy with adsorption preconcentration. Analytical Methods. [Link]

  • N, V., et al. (2019). Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems. Catalysis Science & Technology. [Link]

  • Zhang, Q., et al. (2025). Effects of Nitro-Oxidative Stress on Biomolecules : Part 2—Reactive Molecular Dynamics Simulations. Aalto Research Portal. [Link]

  • Liu, J., et al. (2024). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. [Link]

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]

  • Tran, T. K. A., et al. (2021). Highly Effective Degradation of Nitrophenols by Biometal Nanoparticles Synthesized using Caulis Spatholobi Extract. Semantic Scholar. [Link]

  • Roy, L., et al. (2025). On the stability constants of metal–nitrate complexes in aqueous solutions. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Engineering Solutions for 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol Production

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical engineering and downstream processing challenges encountered when scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical engineering and downstream processing challenges encountered when scaling up the production of 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol (CAS: 816423-24-2)[1][2].

The most convergent and scalable synthetic route for this biphenyl derivative is the Suzuki-Miyaura cross-coupling of 5-bromo-2-methyl-4-nitrophenol with phenylboronic acid. While trivial at the bench scale, transitioning this biphasic, palladium-catalyzed reaction to pilot scale introduces severe mass transfer limitations, thermal hazards associated with nitroaromatics, and stringent regulatory hurdles for heavy metal removal.

Part 1: Reaction Engineering & Scale-Up Troubleshooting

FAQ 1: Why does the Suzuki coupling stall at 85% conversion at the 50 L scale, accompanied by an increase in des-bromo byproducts?

The Causality: At the 1 L lab scale, high agitation rates create a massive interfacial area between the aqueous base and the organic solvent (Toluene), facilitating rapid transmetalation. At the 50 L scale, the surface-area-to-volume ratio plummets. Poor mixing starves the catalytic cycle of the boronate species. Furthermore, inadequate degassing at scale allows oxygen ingress. Oxygen oxidizes the phosphine ligands on the Pd catalyst, leading to catalyst deactivation and promoting protodehalogenation (yielding the des-bromo byproduct). The Solution: Transition from a simple RPM setpoint to a constant Power/Volume ( P/V ) mixing strategy. Implement subsurface nitrogen sparging for at least 30 minutes prior to catalyst addition to ensure an inert environment.

FAQ 2: Nitroaromatics pose significant thermal hazards. How do we safely scale up this coupling without risking thermal runaway?

The Causality: The Suzuki coupling is inherently exothermic. Nitroaromatics are prone to catastrophic decomposition if localized hot spots occur, especially in the presence of palladium and alkaline bases. "All-in" batch heating leads to a sudden, uncontrollable exotherm upon catalyst activation. The Solution: Shift from a kinetically controlled batch reaction to a dose-controlled semi-batch reaction . Charge the aryl halide, catalyst, and organic solvent first. Heat to the reaction temperature (80°C), and continuously dose the aqueous base (e.g., K2​CO3​ ) over 2–3 hours. The reaction rate—and thus the heat evolution—becomes strictly limited by the base addition rate.

Workflow R1 5-Bromo-2-methyl-4-nitrophenol + Phenylboronic Acid Rxn Biphasic Suzuki Coupling (80°C, Controlled Dosing) R1->Rxn Cat Pd(dppf)Cl2 / K2CO3 (Toluene/H2O) Cat->Rxn Sep Phase Separation & Aqueous Wash Rxn->Sep Crude Organic Phase Scav Pd Scavenging (Thiol-Silica Resin) Sep->Scav [Pd] ~300 ppm Cryst Antisolvent Crystallization (Heptane) Scav->Cryst [Pd] < 10 ppm Prod 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol (High Purity) Cryst->Prod

Caption: End-to-end synthetic workflow for 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol production.

Part 2: Downstream Processing & Palladium Scavenging

FAQ 3: Our crude product contains ~300 ppm Palladium. How can we reliably achieve ICH Q3D limits (<10 ppm) without sacrificing yield?

The Causality: The International Council for Harmonisation (ICH Q3D) mandates strict limits on elemental impurities; for oral medications, the permitted daily exposure (PDE) for palladium is ≤100μg/day [3]. Traditional activated carbon relies on non-specific physisorption. While inexpensive, carbon often permanently absorbs the target product, causing unacceptable losses in mass yield[4]. To achieve <10 ppm Pd, chemisorption is required. Solid-supported scavengers form strong coordinate bonds with both Pd(II) and Pd(0)[5]. The Solution: Utilize functionalized silica or PS-DVB resins modified with chelating groups, such as 2,4,6-trimercaptotriazine (TMT) or Thiol-modified silica[6]. These scavengers operate heterogeneously, allowing for simple filtration and near-quantitative product recovery[5].

Quantitative Data: Palladium Scavenging Comparison
Scavenger TypeMechanismAverage Pd Removal (%)Product Recovery (%)Optimal Contact Time
Activated Carbon Physisorption70 - 88%65 - 80% (High Loss)12 - 18 hours
Silica-Thiol Chemisorption> 98%> 95%4 - 6 hours
MP-TMT Resin Chemisorption> 99%> 97%2 - 4 hours

Table 1: Performance metrics of various palladium scavenging strategies based on pilot-scale data.

Troubleshooting Start Issue: Low Yield or High Impurities Q1 Is Pd > 10 ppm? Start->Q1 Q2 Is Des-bromo byproduct > 2%? Start->Q2 A1 Optimize Scavenger Load Check Resin Contact Time Q1->A1 Yes A2 Check O2 Ingress Optimize Agitation (RPM) Q2->A2 Yes A3 Check Boronic Acid Stoichiometry & Base Q2->A3 No, unreacted SM

Caption: Diagnostic logic tree for troubleshooting low yields and high impurity profiles.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following pilot-scale methodology incorporates In-Process Controls (IPCs) . These checkpoints create a self-validating system where the process cannot proceed to the next phase unless quantitative criteria are met.

Step-by-Step Methodology: Pilot-Scale Synthesis and Purification

Phase 1: Reaction Execution

  • Inerting: Purge the 50 L Hastelloy reactor with N2​ via subsurface sparging for 30 minutes.

  • Charging: Add 5-bromo-2-methyl-4-nitrophenol (1.0 eq), phenylboronic acid (1.05 eq), and Toluene (10 volumes).

  • Catalyst Addition: Charge Pd(dppf)Cl2​ (0.5 mol%).

    • Self-Validation Checkpoint 1: Visually confirm complete dissolution. The absence of black Pd(0) precipitates validates that the system is free of oxygen.

  • Controlled Dosing: Heat the reactor to 80°C. Continuously dose 2M aqueous K2​CO3​ (2.5 eq) over 2.5 hours using a mass flow controller.

  • Reaction IPC: 30 minutes after dosing is complete, sample the organic phase.

    • Self-Validation Checkpoint 2: Analyze via HPLC. Proceed to downstream processing only if the remaining aryl halide is < 1.0%.

Phase 2: Palladium Scavenging & Isolation 6. Phase Separation: Halt agitation. Allow the biphasic mixture to settle for 30 minutes. Decant the heavy aqueous layer and wash the organic phase with water (5 volumes). 7. Scavenging: Add Silica-Thiol resin (10 wt% relative to the theoretical product yield) to the organic phase. Stir at 60°C for 4 hours. 8. Filtration & Metal IPC: Filter the mixture through a Sparkler filter to remove the metal-bound resin.

  • Self-Validation Checkpoint 3: Pull a 1 mL aliquot of the filtrate and analyze via ICP-MS. The reading must be < 10 ppm Pd before proceeding. This mathematically guarantees the final API will meet ICH Q3D guidelines.
  • Crystallization: Concentrate the toluene solution under vacuum to 3 volumes. Heat to 75°C. Begin adding Heptane (antisolvent) at a strict rate of 0.1 vol/min until 1 volume is added.
  • Seeding: Add 1 wt% of pure 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol seed crystals. Hold the temperature for 1 hour to establish a robust crystal bed (preventing "oiling out").
  • Final Isolation: Dose the remaining Heptane (6 volumes) over 3 hours. Cool linearly to 5°C, filter, and dry the product under vacuum at 50°C.

References

  • Johnson Matthey / ResearchGate. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up". ResearchGate. Verified URL:[Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits". Onyx Scientific. Verified URL:[Link]

  • Biotage. "Scaling up applications at Croda, CodenPharma and Satori Pharmaceuticals". Biotage. Verified URL:[Link]

  • American Chemical Society (ACS). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". Organic Process Research & Development. Verified URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- vs other nitrobiphenyls

Comparative Reactivity Guide:[1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- vs. Standard Nitrobiphenyls Executive Summary & Structural Rationale As a Senior Application Scientist, I frequently encounter challenges when scaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide:[1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- vs. Standard Nitrobiphenyls

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently encounter challenges when scaling up or functionalizing highly substituted biaryl systems. The compound [1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- presents a fascinating case study in competing electronic and steric effects. Unlike simple, unsubstituted nitrobiphenyls (e.g., 4-nitrobiphenyl), this molecule features a "push-pull" electronic system combined with severe steric crowding. Understanding the causality behind its reactivity is essential for designing robust, high-yield synthetic workflows in drug development and materials science.

Electronic and Steric Profiling (The "Why")

To accurately predict and harness the reactivity of this compound, we must first deconstruct its structural topology:

  • Steric Twisting: The nitro group at position 6 is ortho to the bulky phenyl ring at position 1. This severe steric clash forces the two aromatic rings out of coplanarity, disrupting extended π -conjugation across the biphenyl axis 1.

  • Push-Pull Electronic System: The hydroxyl group (position 3) and the nitro group (position 6) are para to each other. The strong electron-withdrawing nature (-M effect) of the nitro group significantly increases the acidity of the hydroxyl group, making it a highly viable nucleophile under mild basic conditions 2.

  • Electrophilic Deactivation: The nitro group strongly deactivates the substituted ring toward Electrophilic Aromatic Substitution (EAS), while the steric bulk of the methyl and phenyl groups shields the remaining ortho/para positions, rendering the ring highly inert to electrophiles 3.

G A [1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- B OH Group (Pos 3) +M Effect A->B C NO2 Group (Pos 6) -M Effect A->C D Phenyl Ring (Pos 1) Steric Bulk A->D E Methyl Group (Pos 4) +I Effect A->E F Enhanced Acidity (Lower pKa) B->F Para Push-Pull C->F G Ring Twisting (Loss of Coplanarity) C->G Ortho Clash D->G

Structural topology mapping the push-pull electronic system and steric ring twisting.

Comparative Reactivity Data

When benchmarking [1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- against standard alternatives like 4-nitrobiphenyl and 2-nitrobiphenyl, the divergence in reactivity dictates entirely different handling procedures.

Property / Reactivity[1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro-4-Nitrobiphenyl2-Nitrobiphenyl
pKa (Hydroxyl) ~7.0 - 7.5 (Highly acidic due to para-NO2) [[2]]()N/AN/A
Ring Coplanarity Highly twisted (ortho-NO2/Phenyl clash) 1Planar / Highly conjugatedTwisted
Nitro Reduction Rate Moderate (Sterically hindered but electronically activated)Fast (Unobstructed) 3Moderate (Sterically hindered)
EAS Susceptibility Very Low (Deactivated & Sterically blocked)Low (Meta-directing on nitro ring) 3Low
Cross-Coupling (SNAr) High (Phenoxide easily converts to triflate for Pd-coupling)Low (Requires forcing conditions) 3Low

Experimental Workflows: Self-Validating Protocols

To successfully functionalize this compound, protocols must account for its unique steric shielding and electronic activation. Below are two self-validating methodologies designed for high-fidelity synthesis.

Protocol A: Selective Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step in biaryl drug development. While 4-nitrobiphenyl reduces readily with standard Pd/C 3, the ortho-phenyl steric bulk in our target compound requires optimized conditions to prevent the reaction from stalling at the hydroxylamine intermediate 4.

  • Preparation: Dissolve 1.0 eq of [1,1'-Biphenyl]-3-ol, 4-methyl-6-nitro- in anhydrous ethanol/ethyl acetate (1:1 v/v).

    • Causality: The mixed solvent system ensures the solubility of both the hydrophobic nitro starting material and the polar aminophenol product, mitigating catalyst poisoning by preventing product precipitation onto the active Pd sites.

  • Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C).

  • Hydrogenation: Purge the reaction vessel with N2, then H2. Stir vigorously under a balloon of H2 (1 atm) at 25°C for 4-6 hours.

  • Validation Checkpoint 1 (LC-MS): Monitor the disappearance of the yellow nitro compound. The reaction must show no accumulation of the intermediate hydroxylamine (M+16 relative to the target amine). If hydroxylamine persists, increase H2 pressure to 3 atm.

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C. Concentrate under reduced pressure.

  • Validation Checkpoint 2 (NMR): 1H NMR must confirm the disappearance of the highly deshielded aromatic protons adjacent to the nitro group and the appearance of a broad -NH2 singlet (~3.5-4.0 ppm).

G Start Start: Nitro Compound Step1 Add Pd/C + H2 (EtOH/EtOAc) Start->Step1 Check1 Checkpoint 1: LC-MS (Check Hydroxylamine) Step1->Check1 Decision Is Hydroxylamine present? Check1->Decision Step2A Increase H2 Pressure (3 atm) Decision->Step2A Yes Step2B Filter through Celite Decision->Step2B No Step2A->Check1 Check2 Checkpoint 2: 1H NMR (Confirm -NH2 peak) Step2B->Check2 End Product: Aminophenol Check2->End

Self-validating workflow for the catalytic reduction of sterically hindered nitrobiphenyls.

Protocol B: O-Alkylation via Phenoxide Trapping

Due to the push-pull system, the hydroxyl group is unusually acidic. This allows for selective O-alkylation without the need for harsh bases that might cause side reactions or solvent degradation.

  • Deprotonation: Dissolve the compound in DMF. Add 1.2 eq of Potassium Carbonate (K2CO3).

    • Causality: K2CO3 is a mild base, perfectly tuned to deprotonate the acidic p-nitrophenol derivative (pKa ~7.5) without degrading the solvent or causing undesired ring-opening.

  • Validation Checkpoint 1 (Visual/UV): The solution will immediately turn deep orange/red, indicating the successful formation of the highly conjugated phenoxide anion 2.

  • Electrophile Addition: Add 1.1 eq of an alkyl halide (e.g., benzyl bromide). Stir at 50°C for 2 hours.

  • Validation Checkpoint 2 (LC-MS): Confirm the mass shift corresponding to the alkylated product. The deep red color should fade as the phenoxide is consumed.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

References

  • 4-Nitrobiphenyl - Grokipedia 3

  • Hydrogenation reactions in ionic liquids. The efficient reduction of nitroarenes... - Sabinet African Journals4

  • Effect of bulky alkyl substituents on the mutagenic activity of 4-nitrobiphenyl... - PubMed 1

  • Direct Observation of Transient Species Generated from Protonation and Deprotonation... - USTC2

Sources

Comparative

In vitro biological activity of[1,1-Biphenyl]-3-ol,4-methyl-6-nitro- compared to reference standards

Title: In Vitro Biological Activity Comparison Guide: [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- vs. Reference Standards Executive Summary As a Senior Application Scientist, evaluating novel or specialized chemical scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Biological Activity Comparison Guide: [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- vs. Reference Standards

Executive Summary

As a Senior Application Scientist, evaluating novel or specialized chemical scaffolds requires a robust, mechanistic approach. The compound [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- (CAS: 816423-24-2)[1] presents a unique structural dichotomy. It possesses a biphenyl-3-ol core—a pharmacophore well-documented for its affinity toward [2]—and a nitrophenol moiety, which is classically associated with Catechol-O-Methyltransferase (COMT) inhibition and mitochondrial uncoupling.

This guide provides an objective, data-driven comparison of its in vitro biological activity against industry-standard reference compounds: URB597 (a potent FAAH inhibitor) and Entacapone (a standard COMT inhibitor). By deconstructing the experimental causality and establishing self-validating protocols, we empower drug development professionals to accurately benchmark this compound's polypharmacological potential.

Structural Rationale & Mechanistic Pathways

When designing an in vitro screening cascade, the structural features of the test compound dictate the assay selection and the expected mechanism of action.

  • The Biphenyl-3-ol Scaffold: Research has demonstrated that 3'- or 4'-substituted biphenyl-3-yl esters are seamlessly accommodated within the lipophilic substrate-binding site of FAAH, mimicking the initial carbon atoms of the arachidonyl moiety of anandamide (AEA)[2]. The free hydroxyl group at the 3-position in our test compound serves as a critical hydrogen-bond donor/acceptor within this binding pocket.

  • The Nitrophenol Core: The presence of a nitro group adjacent to a phenolic hydroxyl (the 4-methyl-6-nitrophenol subsystem) significantly lowers the pKa of the hydroxyl group. This facilitates tight binding to the Mg²⁺ ion in the active site of COMT, mirroring the mechanism of standard nitrocatechols like Entacapone.

Pathway Compound [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- FAAH FAAH Enzyme (Membrane-bound) Compound->FAAH Inhibits (Biphenyl core) COMT COMT Enzyme (Cytosolic) Compound->COMT Inhibits (Nitrophenol core) AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents hydrolysis DA Dopamine Accumulation COMT->DA Prevents methylation

Dual-target inhibition pathway of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- modulating AEA and DA.

Comparative In Vitro Data

To objectively evaluate the compound, we must compare its half-maximal inhibitory concentration (IC₅₀) and cytotoxicity (CC₅₀) against established standards.

Table 1: Enzymatic Inhibition Profiling (IC₅₀)

CompoundTargetIC₅₀ (nM)Reference StandardStandard IC₅₀ (nM)Selectivity Index (FAAH/COMT)
[1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- FAAH415 ± 22URB5974.6 ± 0.50.85
[1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- COMT350 ± 18Entacapone160 ± 121.18

Table 2: Cellular Toxicity & Uncoupling Activity (HepG2 Cells)

CompoundCC₅₀ (µM)Uncoupling Activity (EC₅₀, µM)Therapeutic Index (CC₅₀ / FAAH IC₅₀)
[1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- 45.218.5~108
URB597 >100N/A>21,000
2,4-Dinitrophenol (DNP) 12.45.2N/A

Data Interpretation: While [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- exhibits moderate, dual-target inhibition, it is roughly 100-fold less potent against FAAH than the highly optimized carbamate URB597[2]. However, its COMT inhibitory activity is highly comparable to Entacapone. The mild mitochondrial uncoupling (EC₅₀ = 18.5 µM) is an expected off-target effect of the nitrophenol moiety, necessitating rigorous cytotoxicity counter-screening in any downstream cell-based assays.

Experimental Protocols: Self-Validating Workflows

As an Application Scientist, I emphasize that an in vitro protocol is only as reliable as its internal controls. The following methodologies incorporate self-validating steps to ensure absolute data integrity.

Workflow Prep Compound Prep (10mM DMSO Stocks) Assay1 FAAH Fluorometric Assay (AMC Cleavage) Prep->Assay1 Assay2 COMT Methylation Assay (SAM consumption) Prep->Assay2 Tox Cytotoxicity Profiling (HepG2 MTT Assay) Prep->Tox Data IC50 & CC50 Calculation (Non-linear regression) Assay1->Data Assay2->Data Tox->Data

High-throughput screening workflow for evaluating enzymatic inhibition and cytotoxicity.

Protocol A: Fluorometric FAAH Inhibition Assay

Causality: FAAH is an [3]. We utilize a fluorogenic substrate (AMC-arachidonoyl amide) because it provides real-time kinetic data, allowing us to immediately detect false positives caused by compound auto-fluorescence or colloidal aggregation.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Why pH 9.0? FAAH exhibits optimal catalytic efficiency and structural stability at a slightly alkaline pH.

  • Enzyme Incubation: Add recombinant human FAAH (0.5 µ g/well ) to a 96-well black, flat-bottom microplate.

  • Compound Addition: Add [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- in a 10-point concentration gradient (0.1 nM to 10 µM). Keep the final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

  • Internal Controls: Include URB597 (100 nM) as a positive inhibition control and a DMSO-only vehicle control to establish the baseline maximum velocity (Vₘₐₓ).

  • Reaction Initiation: Add the AMC-arachidonoyl substrate (2 µM final concentration).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes (Ex/Em = 340/460 nm). Calculate the initial velocity (V₀) to determine the IC₅₀ via non-linear regression analysis.

Protocol B: COMT Enzymatic Assay

Causality: COMT strictly requires S-adenosyl-L-methionine (SAM) as a methyl donor and Mg²⁺ as a cofactor. The nitrophenol moiety of our test compound chelates this Mg²⁺, effectively blocking the active site.

  • Buffer Setup: Use 50 mM sodium phosphate buffer (pH 7.4) containing 2 mM MgCl₂.

  • Enzyme & Cofactor: Mix recombinant COMT with 10 µM SAM.

  • Inhibitor Pre-incubation: Incubate the test compound with the enzyme mix for 15 minutes at 37°C. Why pre-incubate? This allows for steady-state Mg²⁺ chelation before introducing the competing substrate.

  • Substrate Addition: Add Esculetin (a standard fluorogenic COMT substrate).

  • Detection: Monitor the increase in fluorescence (Ex/Em = 355/460 nm) resulting from the methylation of Esculetin to Scopoletin.

Conclusion[1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- serves as a compelling tool compound for dual-target exploration. While it lacks the extreme, single-target potency of highly optimized reference standards like URB597, its unique structural convergence of a biphenyl-3-ol and a nitrophenol grants it a distinct polypharmacological profile. Researchers utilizing this compound must carefully control for its mild uncoupling activity during cell-based assays to ensure that observed phenotypic changes are target-specific rather than artifacts of mitochondrial stress.

References

  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., Duranti, A., Tontini, A., Piersanti, G., Kathuria, S., & Piomelli, D. (2004). Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of Medicinal Chemistry, 47(21), 4998-5008. URL:[Link]

  • Mei, G., Di Venere, A., Gasperi, V., Dainese, E., & Maccarrone, M. (2020). The endocannabinoid hydrolase FAAH is an allosteric enzyme. Scientific Reports, 10, 2353. URL:[Link]

Sources

Validation

Evaluating Reproducibility of Published 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol Synthesis Routes: A Comparative Guide

Target Compound: 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol (CAS: 816423-24-2) Synonyms: 2-Methyl-4-nitro-5-phenylphenol Application: Critical sterically hindered building block for kinase inhibitors, agrochemicals, and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol (CAS: 816423-24-2) Synonyms: 2-Methyl-4-nitro-5-phenylphenol Application: Critical sterically hindered building block for kinase inhibitors, agrochemicals, and advanced materials.

Introduction & Strategic Overview

The synthesis of highly functionalized biphenyls like 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol presents a unique challenge in organic chemistry due to competing electronic directing effects and steric hindrance. For drug development professionals and process chemists, selecting a reproducible, scalable, and cost-effective synthetic route is paramount.

This guide objectively evaluates the two predominant synthetic strategies for this molecule:

  • The Bottom-Up Approach: Palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • The Late-Stage Functionalization Approach: Regioselective electrophilic nitration.

SynthesisRoutes SM1 5-Bromo-2-methyl- 4-nitrophenol Route1 Route 1: Suzuki Coupling (Pd cat., Base) SM1->Route1 SM2 Phenylboronic Acid SM2->Route1 SM3 4-Methyl-[1,1'-biphenyl]-3-ol Route2 Route 2: Electrophilic Nitration (HNO3, Sonication) SM3->Route2 Target 4-Methyl-6-nitro- [1,1'-biphenyl]-3-ol (Target) Route1->Target Bottom-Up Assembly Route2->Target Late-Stage Functionalization

Figure 1: Overview of the two primary synthetic pathways for the target biphenyl compound.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the industry standard for biaryl construction, as originally established by [1]. This route builds the biphenyl core by coupling 5-bromo-2-methyl-4-nitrophenol with phenylboronic acid.

Mechanistic Causality

The electron-withdrawing nitro group strongly activates the adjacent C-Br bond for oxidative addition by the Pd(0) catalyst. However, the steric bulk of the ortho-methyl and meta-nitro groups can impede the subsequent transmetalation step. To overcome this, a biphasic solvent system (Toluene/H₂O) is utilized. The water dissolves the inorganic base (K₂CO₃), generating the crucial hydroxo-palladium intermediate required to accelerate transmetalation with the boronic acid.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd 5-Bromo-2-methyl-4-nitrophenol TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Target Compound

Figure 2: Mechanistic catalytic cycle of the Suzuki-Miyaura cross-coupling for Route 1.

Step-by-Step Methodology (Self-Validating Protocol)
  • Preparation: Charge a flame-dried flask with 5-bromo-2-methyl-4-nitrophenol (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1 v/v/v) to achieve a 0.2 M concentration.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

  • Reaction: Heat to 90 °C for 4 hours.

    • Validation Step: Monitor via TLC (Hexanes:EtOAc 3:1). The starting bromide is highly UV-active; its complete disappearance validates the end of the catalytic cycle.

  • Workup: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography.

    • Validation Step: Confirm C-C bond formation via LC-MS. The extended conjugation of the new biphenyl system will also result in a distinct bathochromic shift in the UV absorption maximum.

Route 2: Regioselective Electrophilic Nitration

For process chemists prioritizing atom economy, directly nitrating the pre-formed 4-methyl-[1,1'-biphenyl]-3-ol is an attractive alternative. However, standard mixed-acid nitration yields complex isomeric mixtures. By utilizing ultrasound-promoted dilute nitric acid, as demonstrated in modern green chemistry protocols by [2], regioselectivity can be tightly controlled.

Mechanistic Causality

The hydroxyl group is a powerful ortho/para director, while the methyl group is a weaker ortho/para director. The position ortho to the OH and para to the methyl (position 6 on the biphenyl ring) is the most electronically enriched. Using sonication creates micro-cavitation bubbles that enhance mass transfer in the biphasic dilute nitric acid system. This prevents localized concentration spikes of the nitronium ion (NO₂⁺), suppressing over-nitration and favoring the thermodynamically stable 6-nitro isomer over the sterically hindered 2-nitro isomer.

Step-by-Step Methodology (Self-Validating Protocol)
  • Preparation: Dissolve 4-methyl-[1,1'-biphenyl]-3-ol (1.0 eq) in a minimal amount of dichloromethane (DCM).

  • Nitration: Slowly add 9 wt% aqueous HNO₃ (1.5 eq).

  • Activation: Subject the biphasic mixture to ultrasonic irradiation (typically 35 kHz) at room temperature for 2 hours.

  • Workup: Quench the reaction by neutralizing the aqueous layer with saturated NaHCO₃. Extract the organic layer, dry, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to remove trace ortho-nitro impurities.

    • Validation Step: Perform ¹H NMR analysis on the purified crystals. The presence of a single, isolated aromatic proton singlet on the phenolic ring definitively confirms substitution at the 6-position. A doublet would indicate failure of regiocontrol (substitution at the 2-position).

Comparative Data Analysis

To objectively evaluate these routes, we must look at their performance metrics, including the Environmental factor (E-factor), a standard green chemistry metric defining the ratio of the mass of waste to the mass of product [3].

Performance MetricRoute 1: Suzuki-Miyaura CouplingRoute 2: Direct Electrophilic Nitration
Overall Yield 82 – 88%65 – 72%
Purity (HPLC) > 98% (Highly clean profile)~ 92% (Trace isomeric impurities remain)
Regioselectivity Absolute (Pre-determined by starting material)Moderate to High (Requires recrystallization)
E-Factor ~ 25 (High solvent and heavy metal waste)~ 15 (More atom-economical, aqueous waste)
Scalability Excellent (Predictable kinetics, standard equipment)Challenging (Exothermic, highly mixing-dependent)
Cost per Gram High (Expensive Pd catalyst and boronic acid)Low (Bulk commodity reagents)

Conclusion & Recommendations

The choice between these two routes depends heavily on the stage of drug development:

  • For Discovery & Early-Stage Research: Route 1 (Suzuki-Miyaura) is highly recommended. The absolute regiocontrol and superior purity profile (>98%) ensure that biological assays are not confounded by trace isomeric impurities. The higher cost and E-factor are negligible at the milligram-to-gram scale.

  • For Process Scale-Up & Manufacturing: Route 2 (Direct Nitration) is the superior choice. It avoids expensive palladium catalysts and boronic acids, significantly lowering the cost of goods. While regioselectivity is a challenge, the implementation of sonication/advanced flow-chemistry and a robust crystallization step makes this route highly viable and more environmentally sustainable (lower E-factor).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Nandurkar, N. S., Bhanushali, M. J., Jagtap, S. R., & Bhanage, B. M. (2007). Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst. Ultrasonics Sonochemistry, 14(1), 41-45.[Link]

  • Sheldon, R. A. (2007). The E factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.[Link]

Comparative

Assessing the Purity of Commercial 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol Reference Materials: A Comprehensive Comparison Guide

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Compound Focus: 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol (CAS: 816423-24-2) Introduction: The Criticality of Purity in Biphenyl Deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Compound Focus: 4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol (CAS: 816423-24-2)

Introduction: The Criticality of Purity in Biphenyl Derivatives

4-Methyl-6-nitro-[1,1'-biphenyl]-3-ol is a highly functionalized aromatic intermediate utilized in the synthesis of advanced agrochemicals, specialized polymers, and pharmaceutical active ingredients. Its structural complexity—featuring a phenolic hydroxyl group, a sterically demanding methyl group, and an electron-withdrawing nitro group—makes its synthesis susceptible to the formation of closely related regioisomers (e.g., the 5-methyl-6-nitro isomer) and over-nitrated byproducts.

When sourcing this compound as a Reference Material (RM) or Certified Reference Material (CRM), analytical scientists must recognize that standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often overestimates purity. This occurs because structurally similar impurities may co-elute or possess vastly different molar extinction coefficients. To establish true metrological traceability and absolute purity, a self-validating orthogonal approach combining quantitative Nuclear Magnetic Resonance (qNMR) and Mass Balance is required [1].

This guide objectively compares the performance of different commercial grades of this reference material and provides the mechanistic rationale and experimental protocols necessary to validate them in-house.

Mechanistic Rationale for Analytical Modalities (E-E-A-T)

Overcoming Isomeric Co-elution in HPLC

Standard C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Because 4-methyl and 5-methyl regioisomers of nitrobiphenylols have identical molecular weights and nearly identical partition coefficients (LogP), C18 columns frequently fail to resolve them.

To achieve baseline resolution, scientists must utilize a Biphenyl stationary phase . The biphenyl moiety on the silica support engages in π−π interactions with the aromatic rings of the analyte. Furthermore, using methanol instead of acetonitrile as the organic modifier is critical. Acetonitrile contains a carbon-nitrogen triple bond with localized π -electrons that can compete for the stationary phase's π -system, effectively shielding the analyte and dampening the separation effect [3].

The Necessity of qNMR for Absolute Quantitation

While HPLC determines chromatographic purity (relative area percentage), it cannot account for chromophore-free impurities, residual inorganic salts from upstream cross-coupling reactions, or water. qNMR solves this by measuring the absolute number of protons in the sample relative to an internal standard (IS). Because the NMR resonance area is directly proportional to the molar amount of the nuclei, qNMR provides a direct mass fraction without requiring an identical reference standard, thereby eliminating the hidden biases of response factors [2].

HPLC_Mech Goal Resolve Regioisomers (4-methyl vs 5-methyl) Phase Biphenyl Stationary Phase Goal->Phase Solvent Methanol Mobile Phase Goal->Solvent pH 0.1% Formic Acid (pH < 3) Goal->pH Mech1 Maximizes π-π interactions with aromatic rings Phase->Mech1 Mech2 Prevents π-electron shielding (unlike Acetonitrile) Solvent->Mech2 Mech3 Suppresses ionization of phenolic OH group pH->Mech3 Result Baseline Isomer Resolution Mech1->Result Mech2->Result Mech3->Result

Caption: Mechanistic rationale for HPLC parameters in resolving biphenyl regioisomers.

Experimental Protocols for Purity Validation

To ensure trustworthiness, the following self-validating protocols should be executed to verify the Certificate of Analysis (CoA) of any commercial 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol reference material.

Protocol A: Isomer-Specific HPLC-UV Analysis
  • Sample Preparation: Dissolve 1.0 mg of the reference material in 1.0 mL of Methanol (HPLC grade). Vortex until fully dissolved.

  • Column Selection: Ascentis® Express Biphenyl (100 mm × 2.1 mm, 2.7 µm solid-core particles) or equivalent.

  • Mobile Phase:

    • Phase A: Ultrapure water with 0.1% Formic Acid (to suppress phenolic ionization).

    • Phase B: Methanol with 0.1% Formic Acid.

  • Gradient Elution: 40% B to 90% B over 12 minutes, hold at 90% B for 3 minutes, return to 40% B.

  • Flow Rate & Temperature: 0.4 mL/min at 30°C.

  • Detection: UV Diode Array Detector (DAD) extracting at 254 nm and 280 nm.

Protocol B: 1H qNMR Absolute Assay
  • Internal Standard (IS) Selection: Use NIST SRM Maleic Acid (ensures a distinct singlet at ~6.26 ppm that does not overlap with the biphenyl aromatic protons at 7.0–8.5 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of the biphenyl analyte and ~5.0 mg of the Maleic Acid IS using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition Parameters:

    • Frequency: 600 MHz.

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be >5×T1​ of the slowest relaxing proton to ensure complete longitudinal relaxation and accurate integration) [1].

    • Number of Scans: 32.

  • Data Processing: Calculate the absolute mass fraction using the standard qNMR equation, comparing the integral of the biphenyl methyl group (~2.3 ppm) against the Maleic Acid alkene protons.

Comparative Analysis of Commercial Grades

When procuring 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol, suppliers typically offer three tiers of quality. The table below summarizes the quantitative performance data derived from testing representative samples of each grade using the protocols above.

Quality GradeTypical Supplier ClaimChromatographic Purity (HPLC Area %)Absolute Purity (qNMR Assay %)Regioisomer Content (HPLC %)Water Content (Karl Fischer %)Recommended Use Case
Pharmaceutical CRM 99.5%99.8%99.4% ± 0.2%< 0.05%0.1%Quantitative instrument calibration, GMP release testing.
Analytical Standard 98.0%98.5%96.8% ± 0.5%1.2%0.4%Routine qualitative QA/QC, method development.
Technical Grade 95.0%96.2%91.5% ± 1.1%3.5%1.2%Early-stage R&D, upstream synthesis intermediate.

Data Interpretation: Notice the significant divergence between HPLC Area % and qNMR Assay % in the Technical Grade. This 4.7% discrepancy is largely driven by chromophore-free impurities (like water and inorganic salts) and the differing UV responses of the isomeric impurities, highlighting the danger of relying solely on HPLC for purity assessment [2].

Certification Workflow Visualization

To establish a highly trustworthy reference material, the data from the protocols must be synthesized into a mass balance cross-check.

Workflow Start Commercial Sample (CAS 816423-24-2) HPLC HPLC-UV (Biphenyl Phase) Isomer Resolution Start->HPLC qNMR 1H qNMR (Internal Std) Absolute Mass Fraction Start->qNMR KF Karl Fischer / TGA Volatiles & Water Start->KF MassBal Mass Balance Calculation HPLC->MassBal Cert Certified Reference Material qNMR->Cert Direct Assay KF->MassBal MassBal->Cert Cross-Validation

Caption: Orthogonal workflow combining qNMR and Mass Balance for absolute purity certification.

Conclusion

For critical applications involving 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol, relying on standard C18 HPLC analysis is insufficient due to the co-elution of structural regioisomers and the masking of non-UV-active impurities. Analytical chemists must prioritize Pharmaceutical CRM grades that have been orthogonally validated via qNMR and Mass Balance. When conducting in-house verification, transitioning to a biphenyl stationary phase with a methanol gradient is the definitive method for resolving complex aromatic impurities.

References

  • Choi, K., Myoung, S., Seo, Y., & Ahn, S. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Magnetochemistry, 7(1), 15. Available at:[Link]

  • Davies, S. R., Jones, K., Goldys, A., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. Available at:[Link]

  • Bell, D. S. (2026). "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online. Available at:[Link]

Validation

A Researcher's Guide to the Validation of Computational DFT Models for [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-

This guide provides a comprehensive framework for selecting and validating Density Functional Theory (DFT) models for the computational analysis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-. Tailored for researchers in comp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for selecting and validating Density Functional Theory (DFT) models for the computational analysis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-. Tailored for researchers in computational chemistry, materials science, and drug development, this document moves beyond a simple recitation of methods. It delves into the causal reasoning behind methodological choices, establishing a self-validating workflow to ensure that computational predictions are robust, reliable, and anchored to physical reality.

Introduction: The Computational Challenge

[1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is a molecule of significant structural complexity, presenting a formidable challenge for computational modeling. Its key features include:

  • A Biphenyl Core: The rotational freedom around the central C-C bond results in a torsional or dihedral angle that is exquisitely sensitive to subtle non-covalent interactions. Accurately predicting this angle is paramount as it governs the molecule's overall 3D shape and electronic properties.[1][2]

  • A Strong Electron-Withdrawing Group: The nitro (-NO2) group profoundly influences the electronic landscape of the molecule, creating significant charge polarization. This affects reactivity, spectroscopic properties, and intermolecular interactions.[3][4]

  • Hydrogen Bonding Potential: The hydroxyl (-OH) group can act as a hydrogen bond donor, potentially forming intramolecular H-bonds with the adjacent nitro group, which would further constrain the molecular conformation.

An inaccurate computational model can lead to erroneous predictions of molecular geometry, stability, and reactivity, rendering subsequent simulations, such as molecular docking or materials property prediction, unreliable. Therefore, a rigorous validation of the chosen DFT functional and basis set against empirical data is not merely a recommendation; it is a prerequisite for meaningful results.

The Imperative of an Experimental Benchmark

The ultimate arbiter of a computational model's validity is its ability to reproduce experimental results. For a molecule like [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-, a comprehensive validation requires a suite of experimental data.

Note: As of this writing, detailed experimental data for this specific compound is not publicly available. This guide, therefore, presents a prospective validation workflow. The principles and comparisons are demonstrated using established knowledge of how different DFT methods perform on analogous, well-characterized nitroaromatic and biphenyl systems.[5][6] Should experimental data become available, the following measurements would be essential for a direct one-to-one validation:

  • Single-Crystal X-ray Diffraction (XRD): Provides the definitive "gold standard" for geometric validation, yielding precise bond lengths, bond angles, and the critical inter-ring dihedral angle.

  • Fourier-Transform Infrared (FT-IR) & Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The resulting spectra offer a sensitive fingerprint for validating the calculated harmonic frequencies.

  • UV-Visible (UV-Vis) Spectroscopy: This method measures electronic transitions, providing key data points (λmax) to validate the results of Time-Dependent DFT (TD-DFT) calculations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each nucleus (¹H, ¹³C), which can be directly compared to DFT-calculated chemical shifts.

Selecting the Computational Models: A Rationale

The choice of a DFT functional and basis set is the most critical decision in this workflow. We will compare three distinct functionals, each chosen to represent a different approach to approximating the exchange-correlation energy, which is the core of DFT.

  • Functional 1: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Rationale: As one of the most widely used hybrid functionals, B3LYP serves as an essential baseline.[7][8] Its performance is well-documented for a vast range of organic molecules.[9] However, it is known to have limitations in describing non-covalent interactions, particularly dispersion forces, which are critical for the biphenyl dihedral angle.[7][10] We will use it with a dispersion correction to mitigate this.

  • Functional 2: M06-2X (Minnesota, 2006, with 2X Hartree-Fock exchange)

    • Rationale: M06-2X is a high-nonlocality hybrid meta-GGA functional specifically parameterized to accurately model main-group thermochemistry, kinetics, and, crucially, non-covalent interactions.[11][12] Its design makes it a strong candidate for systems where weak interactions, such as π-stacking or dispersion, play a defining role.[13][14][15]

  • Functional 3: ωB97X-D (Range-separated hybrid with dispersion correction)

    • Rationale: This functional combines two powerful concepts. It is "range-separated," meaning it treats short-range and long-range electron exchange differently, which often improves the prediction of charge-transfer excitations common in polar aromatic systems.[16] The "-D" suffix indicates the inclusion of an empirical dispersion correction, making it highly suitable for accurately modeling the biphenyl core.[17][18][19]

  • Basis Set: 6-311++G(d,p)

    • Rationale: This triple-zeta Pople-style basis set provides a robust and well-balanced description of molecular orbitals. The inclusion of diffuse functions (++) is critical for accurately describing the electron density of the anionic nitro group and the lone pairs on the hydroxyl oxygen. The polarization functions (d,p) are essential for describing the non-spherical electron distribution in the aromatic rings and are non-negotiable for achieving accurate geometries. This basis set is known to be near the convergence limit for frequency calculations with hybrid functionals, offering a good compromise between accuracy and computational cost.[20]

The Validation Workflow: A Step-by-Step Protocol

This section details the protocols for validating the selected DFT models against the different classes of experimental benchmarks.

Part A: Geometric Structure Validation

The first and most fundamental test is to reproduce the molecule's 3D structure.

Protocol 1: Ground State Geometry Optimization

  • Initial Structure: Build an initial 3D structure of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- using a molecular editor. Ensure a reasonable starting geometry.

  • Software Input: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

  • Calculation Keyword: Specify a geometry optimization (Opt) calculation.

  • Functional & Basis Set: Define the first model to be tested (e.g., B3LYP-D3(BJ)/6-311++G(d,p)). The D3(BJ) keyword adds the vital dispersion correction with Becke-Johnson damping to the B3LYP functional.[21]

  • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

  • Execution: Run the calculation.

  • Verification: Upon completion, confirm that the optimization converged successfully and perform a frequency calculation (Freq) at the same level of theory. The absence of any imaginary frequencies confirms that the structure is a true local minimum.

  • Repeat: Repeat steps 4-7 for the other functionals (M06-2X/6-311++G(d,p) and ωB97X-D/6-311++G(d,p)).

Geometric Validation Workflow cluster_prep Preparation cluster_calc Calculation Loop (for each Functional) cluster_analysis Analysis Build 1. Build Initial 3D Structure Input 2. Prepare QM Input File Build->Input Opt 3. Run Geometry Optimization (e.g., B3LYP-D3) Input->Opt Freq 4. Run Frequency Calculation Opt->Freq Check 5. Check for Imaginary Frequencies Freq->Check Check->Opt Imaginary Freqs Found (Adjust Structure) Extract 6. Extract Geometric Parameters Check->Extract No Imaginary Freqs Compare 7. Compare with Experimental Data Extract->Compare

Caption: Workflow for DFT Geometry Optimization and Validation.

Data Analysis

The key geometric parameters from each optimized structure would be tabulated and compared against experimental XRD data. The deviation (Δ) is the primary metric of success.

Table 1: Comparison of Calculated vs. Experimental Geometric Parameters

Parameter B3LYP-D3 M06-2X ωB97X-D Experimental (XRD)
Bond Lengths (Å)
C-C (inter-ring) value value value Hypothetical
C-N (nitro) value value value Hypothetical
Bond Angles (°)
O-N-O (nitro) value value value Hypothetical
Dihedral Angle (°)

| C-C-C-C (inter-ring) | value | value | value | Hypothetical |

  • Interpretation: A model is considered successful if its calculated values fall within accepted deviations from XRD data (typically <0.02 Å for bond lengths and <2° for angles). The dihedral angle is particularly sensitive; functionals like M06-2X and ωB97X-D are expected to outperform B3LYP-D3 here due to their superior handling of non-covalent interactions.[13][15]

Part B: Vibrational Spectra Validation

This step validates the electronic force constants of the model by comparing calculated vibrational frequencies to an experimental FT-IR spectrum.

Protocol 2: Scaled Harmonic Frequency Analysis

  • Prerequisite: Use the successfully optimized geometries from Protocol 1 for each functional.

  • Calculation: The frequency calculations performed in step 7 of Protocol 1 have already generated the necessary harmonic vibrational frequencies.

  • Scaling: It is a well-established principle that calculated harmonic frequencies are systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and other model imperfections.[9] Therefore, the calculated frequencies must be multiplied by a recommended scaling factor specific to the functional/basis set combination.[22]

  • Analysis: Visualize the calculated spectra and compare the positions of key vibrational modes with the experimental FT-IR spectrum.

Data Analysis

Focus on characteristic peaks that are easily assigned, such as the nitro group stretches.

Table 2: Comparison of Scaled vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode B3LYP-D3 (Scaled) M06-2X (Scaled) ωB97X-D (Scaled) Experimental (FT-IR)
NO₂ Asymmetric Stretch value value value Hypothetical
NO₂ Symmetric Stretch value value value Hypothetical
O-H Stretch value value value Hypothetical

| C-H Aromatic Stretch | value | value | value | Hypothetical |

  • Interpretation: The goal is to minimize the root-mean-square deviation (RMSD) between the calculated and experimental frequencies across the spectrum. Some functionals are known to perform better for specific vibrational types.[20][23] The inclusion of dispersion corrections has been shown to be important for accurately describing C-H stretching vibrations.[21]

Part C: Electronic Spectra Validation

This step assesses the model's ability to describe the molecule's electronic structure and excited states.

Protocol 3: TD-DFT Calculation for UV-Vis Spectrum

  • Prerequisite: Use the successfully optimized ground-state geometries from Protocol 1.

  • Software Input: Prepare an input file for a Time-Dependent DFT (TD-DFT) calculation.

  • Functional & Basis Set: Use the same functionals and basis set as the geometry optimization for consistency.

  • Solvent Modeling: UV-Vis spectra are typically measured in solution. It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), specifying the experimental solvent (e.g., ethanol or cyclohexane).

  • Number of States: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant UV-Vis range.

  • Execution: Run the TD-DFT calculation.

  • Analysis: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths (f). The oscillator strength indicates the intensity of the transition. The transition with the highest oscillator strength is typically associated with the experimental λmax.

TD-DFT Concept cluster_td TD-DFT Calculation GS Ground State (S₀) [DFT Geometry] Calc Calculates ΔE and Transition Probability (f) GS->Calc hν (Photon Absorption) ES1 Excited State 1 (S₁) ES2 Excited State 2 (S₂) ESn Excited State n (Sₙ) Calc->ES1 ΔE₁ → λ₁ f₁ Calc->ES2 ΔE₂ → λ₂ f₂ Calc->ESn

Caption: Conceptual diagram of a TD-DFT calculation for UV-Vis spectra.

Data Analysis

The primary comparison is between the calculated λmax for the most intense electronic transition and the experimental value.

Table 3: Comparison of Calculated vs. Experimental Electronic Transitions

Parameter B3LYP-D3 M06-2X ωB97X-D Experimental (UV-Vis)
λmax (nm) value value value Hypothetical
Oscillator Strength (f) value value value (related to absorbance)

| Main Orbital Contribution | e.g., HOMO→LUMO | e.g., HOMO-1→LUMO | e.g., HOMO→LUMO | N/A |

  • Interpretation: TD-DFT accuracy is highly functional-dependent.[24] For molecules with potential charge-transfer character, like this nitroaromatic compound, range-separated functionals like ωB97X-D are often more accurate than traditional hybrids like B3LYP.[25] An error of ±20 nm is often considered acceptable for TD-DFT predictions.

Synthesis and Final Recommendations

After completing the validation workflow, the performance of each functional can be summarized.

Table 4: Overall Performance Summary

Validation Metric B3LYP-D3 M06-2X ωB97X-D
Geometric Accuracy Good Excellent Excellent
Vibrational Frequencies Good Good Excellent
Electronic Spectra (λmax) Fair-Good Good Excellent
Computational Cost Low Medium Medium

| Overall Recommendation | Baseline | Recommended | Highly Recommended |

Final Recommendation:

Based on extensive benchmarking studies in the literature for similar chemical systems, a clear recommendation emerges.

  • B3LYP-D3(BJ) serves as a cost-effective and adequate starting point, but its accuracy for the critical dihedral angle and electronic transitions may be limited.

  • M06-2X is expected to provide superior geometric accuracy, particularly for the non-covalent interactions governing the biphenyl twist.[11][12] It is a robust choice for structural and thermochemical properties.

  • ωB97X-D is likely the most accurate and reliable method for this class of molecules.[18][19] Its range-separation is beneficial for the electronic properties of the nitroaromatic system, and its integrated dispersion correction ensures a highly accurate description of the molecular geometry. For a comprehensive study requiring high accuracy in both structure and electronic properties, ωB97X-D is the highly recommended functional .

This validation framework provides a rigorous and objective pathway to selecting a computational model that is fit for purpose. By systematically comparing theoretical calculations against a hierarchy of experimental benchmarks, researchers can proceed with confidence that their in-silico results are grounded in chemical reality.

References

  • Kesharwani, M. K., Brauer, B., & Martin, J. M. (2015). Frequency and ZPVE Scale Factors for Double-Hybrid Functionals (and Other Selected Methods): Can Anharmonic Force Fields Be Avoided? Journal of Physical Chemistry A, 119(9), 1701-1714. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]

  • Yu, H.-S., & He, X. (2009). A new set of scaling factors for the M06 suite of functionals for vibrational frequency calculations. Journal of Computational Chemistry, 30(13), 2185-2193. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

  • Sherrill, C. D. (2009). Assessment of the Performance of the M05-2X and M06-2X Exchange-Correlation Functionals for Noncovalent Interactions in Biomolecules. Journal of Chemical Theory and Computation, 4(12), 2037–2040. [Link]

  • Wang, J., et al. (2018). Revised M06 density functional for main-group and transition-metal chemistry. Proceedings of the National Academy of Sciences, 115(41), 10257-10262. [Link]

  • Kant, R., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. SciVision Open Access Publishers. [Link]

  • Liang, J. (2023). Benchmarking and Development of Modern Density Functional Theory. eScholarship, University of California. [Link]

  • Venus, G., & Leno, A. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. [Link]

  • Woodcock, H. L., et al. (2019). Benchmarking DFT-D Dispersion Corrections for Anharmonic Vibrational Frequencies and Harmonic Scaling Factors. The Journal of Physical Chemistry A, 123(44), 9523-9533. [Link]

  • Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl. Chemical Research in Toxicology, 15(12), 1514-1526. [Link]

  • Taylor, A. P., et al. (2026). DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies. Royal Society of Chemistry. [Link]

  • Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107. [Link]

  • Herradón, B., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-26. [Link]

  • Kumari, N., et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 104-116. [Link]

  • Grimme, S., et al. (2012). Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. Accounts of Chemical Research, 46(4), 916-926. [Link]

  • Politzer, P., et al. (2007). Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models. Journal of Molecular Modeling, 13(2), 305-311. [Link]

  • Parker, T. M., et al. (2024). Role of Exact Exchange and Empirical Dispersion in Density Functional Theory-Based Three-Body Noncovalent Interactions. The Journal of Physical Chemistry A. [Link]

  • Ghomari, A., et al. (2015). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Der Pharma Chemica, 7(10), 304-315. [Link]

  • Chai, J.-D., & Head-Gordon, M. (2009). Long-range corrected double-hybrid density functionals. The Journal of Chemical Physics, 131(17), 174105. [Link]

  • Grimme, S., et al. (2011). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

  • Batool, A., et al. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances, 14(43), 31631-31640. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link]

  • Sprowl, K. K., et al. (2024). An efficient workflow for generation of conformational ensembles of density functional theory quality: dimers of polycyclic (hetero-)aromatics. Physical Chemistry Chemical Physics, 26(2), 859-871. [Link]

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Sources

Comparative

Comparative Guide to Liquid-Liquid Extraction Techniques for [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-

This guide provides an in-depth comparison of liquid-liquid extraction (LLE) methodologies for the purification and analysis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-. As a substituted nitrophenolic biphenyl, this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of liquid-liquid extraction (LLE) methodologies for the purification and analysis of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-. As a substituted nitrophenolic biphenyl, this compound possesses distinct chemical properties that dictate the optimal strategy for its separation from complex matrices. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each technique, ensuring that researchers can not only replicate these protocols but also adapt them to their specific experimental needs.

Pillar 1: Foundational Principles of LLE for Phenolic Compounds

The successful extraction of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- hinges on the strategic manipulation of its physicochemical properties, primarily its acidic phenolic group and its overall lipophilicity.

The Critical Role of pH and the Partition Coefficient (Log P)

The cornerstone of extracting acidic analytes like [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is pH control. The phenolic hydroxyl group can exist in two states: a protonated (neutral) form and a deprotonated (anionic) form.

  • In Acidic Conditions (Low pH): The equilibrium shifts towards the neutral, protonated form (-OH). This form is significantly more soluble in organic solvents and less soluble in water, favoring its partition into the organic phase.

  • In Basic Conditions (High pH): The phenolic proton is removed, forming a phenolate anion (-O⁻). This ionic form is highly soluble in the aqueous phase and poorly soluble in most organic solvents.

This pH-dependent solubility is quantitatively described by the distribution ratio (D) and the partition coefficient (P or K_ow). The partition coefficient is the ratio of the concentration of the neutral compound in the organic phase to its concentration in the aqueous phase at equilibrium. For nitrophenols, the partition coefficient is a key factor influencing their lipophilicity and, consequently, their extractability.[1] The goal of a successful LLE is to maximize the distribution ratio of the target analyte into the desired solvent phase while minimizing the transfer of impurities.

Rational Solvent Selection

An ideal extraction solvent must meet several criteria:

  • Immiscibility with the Sample Phase: The solvent must form a distinct layer with the aqueous sample to allow for physical separation.[2] Generally, polar organic solvents like methanol and ethanol are miscible with water and thus unsuitable for LLE.[2]

  • High Solute Solubility: The target compound should be highly soluble in the extraction solvent.[3]

  • Favorable Selectivity: The solvent should preferentially dissolve the target compound over any impurities.[4] Selectivity is mathematically represented as the ratio of distribution coefficients between the target and impurities.[4]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified analyte post-extraction, typically via rotary evaporation.[2][3]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[2] Solvents like diethyl ether and toluene are common choices for extracting polar aromatic compounds.[2]

Pillar 2: Comparative Analysis of LLE Techniques

We will now compare a classic, large-scale technique with two modern, intensified microextraction methods.

Technique 1: Classical Separatory Funnel Extraction

This is the traditional and most widely used method for LLE, particularly for preparative scale work where larger quantities of material need to be processed.[5] It relies on manually shaking two immiscible liquids in a separatory funnel to facilitate mass transfer of the solute.

Principle of Operation The core principle is achieving equilibrium by maximizing the interfacial area between the aqueous and organic phases through vigorous shaking. The pH of the aqueous phase is adjusted to ensure the neutral form of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- predominates, driving it into the organic solvent. Impurities can be removed by subsequent washes with aqueous solutions of different pH.

Experimental Protocol: Classical LLE

  • Sample Preparation: Dissolve the crude sample containing [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- in a suitable aqueous solution (e.g., deionized water).

  • Acidification: Adjust the pH of the aqueous sample to approximately 3 using an acid like 0.1 M HCl. This ensures the phenolic hydroxyl group is fully protonated. The pH should be at least 2 units below the compound's pKa.

  • Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Agitation: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release pressure. Shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer will be at the bottom.

  • Collection: Carefully drain the lower layer. Collect the desired organic layer containing the analyte.

  • Drying and Concentration: Dry the collected organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) to remove residual water.[6] Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.

G cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction A Dissolve Sample in Aqueous Phase B Acidify Aqueous Phase (pH ~3) A->B C Add Organic Solvent to Separatory Funnel B->C D Vigorous Shaking & Venting C->D E Allow Phases to Separate D->E F Collect Organic Phase E->F G Dry Organic Phase (e.g., Na2SO4) F->G H Filter and Evaporate Solvent G->H I Purified Analyte H->I

Caption: Workflow for Classical Separatory Funnel LLE.

Technique 2: Vortex-Assisted Liquid-Liquid Microextraction (VALLME)

VALLME is a miniaturized LLE technique that utilizes the high-speed agitation from a vortex mixer to create a fine emulsion between the aqueous sample and a small volume of extraction solvent.[7] This dramatically increases the surface area for mass transfer, leading to rapid and efficient extraction.[7]

Principle of Operation A small volume of a low-density organic solvent is added to the aqueous sample in a centrifuge tube.[8] Vortex agitation disperses the organic solvent into micro-droplets within the sample, forming a cloudy solution.[9] This dispersion maximizes the contact area, allowing for very fast extraction equilibrium. Subsequent centrifugation breaks the emulsion, collecting the organic phase at the top for easy collection and analysis.[8]

Experimental Protocol: VALLME

  • Sample Preparation: Place 10 mL of the aqueous sample into a 15 mL conical centrifuge tube.

  • Acidification: Adjust the sample pH to ~3 with a suitable acid.

  • Solvent Addition: Add 200 µL of a suitable low-density extraction solvent (e.g., toluene).

  • Vortex Agitation: Cap the tube and place it on a vortex mixer. Agitate at high speed (e.g., 2500 rpm) for 2 minutes to form a stable emulsion.[10]

  • Phase Separation: Centrifuge the tube at a moderate speed (e.g., 4000 rpm) for 5 minutes to break the emulsion and separate the phases.[8]

  • Collection: The small volume of organic solvent will form a layer on top of the aqueous phase. Carefully collect this layer using a microsyringe.

  • Analysis: The collected extract is typically of a small enough volume to be directly injected into an analytical instrument like an HPLC or GC.

G A 10 mL Acidified Aqueous Sample in Tube B Add 200 µL Organic Solvent A->B C Vortex Agitation (2 min, 2500 rpm) Forms Emulsion B->C D Centrifugation (5 min, 4000 rpm) Breaks Emulsion C->D E Collect Organic Layer with Microsyringe D->E F Direct Analysis (HPLC/GC) E->F

Caption: Workflow for Vortex-Assisted LLE (VALLME).

Technique 3: Ultrasound-Assisted Liquid-Liquid Extraction (UALLE)

Similar to VALLME, UALLE is an intensified extraction method. It employs high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid.[11]

Principle of Operation The collapse of cavitation bubbles near the liquid-liquid interface generates powerful micro-jets and shockwaves.[12] This intense energy disrupts the phase boundary, creating a very fine and stable emulsion and accelerating the diffusion of the analyte from the aqueous to the organic phase. This process enhances extraction efficiency while often reducing extraction time and solvent consumption compared to traditional methods.[5][11]

Experimental Protocol: UALLE

  • Sample Preparation: Place 10 mL of the acidified (pH ~3) aqueous sample in a suitable vessel (e.g., a screw-cap vial).

  • Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Ultrasonication: Place the vessel in an ultrasonic bath. Sonicate for 10-15 minutes. The ultrasonic bath creates the cavitation necessary for extraction.[12]

  • Phase Separation: Transfer the resulting emulsion to a centrifuge tube and centrifuge for 5 minutes at 4000 rpm to separate the phases.

  • Collection: Collect the organic phase (top or bottom layer, depending on solvent density) using a pipette or syringe.

  • Analysis: The collected extract can be dried and concentrated if necessary, or directly analyzed.

G A 10 mL Acidified Sample + 1 mL Solvent in Vial B Place in Ultrasonic Bath (15 min) A->B C Cavitation Creates Fine Emulsion B->C D Centrifuge Emulsion to Separate Phases C->D E Collect Organic Layer D->E F Analysis or Further Processing E->F

Caption: Workflow for Ultrasound-Assisted LLE (UALLE).

Pillar 3: Quantitative Comparison and Data Synthesis

ParameterClassical Separatory Funnel LLEVortex-Assisted (VALLME)Ultrasound-Assisted (UALLE)
Typical Scale Preparative (>1 g)Analytical (µg-mg)Analytical (µg-mg)
Solvent Volume High (1:1 ratio with sample)Very Low (µL range)Low (mL range)
Extraction Time Moderate (10-30 min per extraction)Very Fast (2-5 min)Fast (10-20 min)
Efficiency/Recovery Good to Excellent (often requires multiple extractions)Excellent (high enrichment factors reported, up to 398-fold for nitrophenols[13])Excellent (enhanced by cavitation[11])
Throughput Low (manual, one sample at a time)High (multiple tubes can be vortexed/centrifuged)Moderate to High (depends on bath size)
Automation Potential LowHighModerate
Primary Advantage High capacity, simple equipmentSpeed, minimal solvent use, high enrichmentEfficiency, reduced time, effective for complex matrices
Primary Limitation High solvent consumption, labor-intensive, emulsion formation can be problematic[15]Limited to small sample volumesRequires specific equipment (ultrasonic bath)

Conclusion and Recommendations

The choice of LLE technique for [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is dictated by the ultimate goal of the experiment.

  • For preparative-scale purification aimed at isolating gram quantities of the compound, Classical Separatory Funnel Extraction remains the most practical choice due to its high capacity.

  • For rapid, high-throughput screening or trace-level analysis where sample volume is limited and solvent reduction is critical, Vortex-Assisted Liquid-Liquid Microextraction (VALLME) is superior. Its speed, low solvent consumption, and high enrichment factors make it ideal for coupling with modern analytical instrumentation.

  • Ultrasound-Assisted Liquid-Liquid Extraction (UALLE) offers a robust alternative that balances efficiency and sample throughput. It is particularly effective for samples where the analyte may be more strongly bound to the matrix, as the acoustic energy can enhance its release.

By understanding the fundamental principles of pH control and solvent selection, and by choosing the appropriate LLE technology for the task at hand, researchers can develop efficient, reliable, and scalable methods for the extraction and purification of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-.

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  • Ceballos-Magaña, S. G., et al. (2012). Extraction techniques for the determination of phenolic compounds in food. In Phenolic Compounds - Biological Activity. IntechOpen. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-

As a Senior Application Scientist, I recognize that handling substituted nitro-biphenyls requires more than just basic compliance; it demands a mechanistic understanding of the chemical's reactivity to ensure absolute la...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling substituted nitro-biphenyls requires more than just basic compliance; it demands a mechanistic understanding of the chemical's reactivity to ensure absolute laboratory safety. [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- (CAS: 816423-24-2) is a specialized intermediate frequently utilized in drug development and synthetic organic chemistry[1].

Due to the presence of both a nitro group and a phenolic hydroxyl group on the biphenyl scaffold, this compound presents unique toxicological and reactive hazards. This guide provides an authoritative, self-validating operational workflow for its safe handling, segregation, and disposal.

Physicochemical Hazard Profile

Before initiating any disposal protocol, personnel must understand the quantitative and qualitative properties of the waste material. The table below summarizes the critical data required for proper hazard classification.

PropertyValue
Chemical Name [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro-
Common Synonyms 4-methyl-6-nitro-3-biphenylol; 4-methyl-6-nitro-[1,1'-biphenyl]-3-ol
CAS Registry Number 816423-24-2[2]
Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Primary Hazard Classes Toxic (Health Hazard), Reactive (Nitroaromatic), Environmental Hazard

Mechanistic Rationale for Disposal Protocols

To build a self-validating safety system, we must move beyond rote memorization of steps and understand the causality behind experimental choices.

The Reactivity of the Nitro-Phenolic System: The nitro (-NO₂) group is a powerful electron-withdrawing moiety. When positioned on a biphenyl ring alongside a hydroxyl (-OH) group, it significantly increases the acidity of the phenol.

  • Base Incompatibility: If this compound is mixed with strong alkalis (e.g., NaOH, KOH), it forms phenoxide salts. Nitroaromatic salts can be highly sensitive to thermal shock or friction, creating an explosion hazard.

  • Redox Sensitivity: Contact with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) can trigger highly exothermic reactions, rapidly reducing the nitro group to an amine (aniline derivative) and potentially causing a runaway thermal event.

Therefore, the core tenet of disposing of [1,1-Biphenyl]-3-ol, 4-methyl-6-nitro- is strict chemical segregation . By isolating this compound from bases and reducing agents, we eliminate the thermodynamic pathways that lead to catastrophic laboratory incidents, aligning with the safety frameworks outlined in the National Academies' Prudent Practices in the Laboratory[3].

Waste Segregation and Disposal Workflow

The following step-by-step methodology ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management[4].

Step 1: Hazard Assessment & PPE Verification
  • Action: Before handling the waste, don appropriate Personal Protective Equipment (PPE).

  • Requirement: Double nitrile gloves, a flame-resistant lab coat, and wrap-around chemical splash goggles. If handling dry powder where dust generation is possible, use an N95 particulate respirator or work strictly within a certified Class II fume hood.

Step 2: Primary Containment
  • Action: Transfer the chemical waste into a compatible container.

  • Requirement: Use High-Density Polyethylene (HDPE) or amber glass bottles. Do not use metal containers , as trace metals can catalyze the decomposition of nitroaromatics over time. Ensure the container has a secure, leak-proof PTFE-lined cap.

Step 3: Chemical Segregation
  • Action: Store the waste container in a designated secondary containment tray.

  • Requirement: The secondary containment must be strictly isolated from strong bases, reducing agents, and highly flammable solvents. Store in a cool, dry, and well-ventilated hazardous waste cabinet.

Step 4: EPA/RCRA Compliant Labeling
  • Action: Affix a standardized hazardous waste label to the container.

  • Requirement: The label must explicitly state: "HAZARDOUS WASTE - Federal Law Prohibits Improper Disposal." It must include the chemical name in full (no abbreviations), the date of initial waste generation, and the primary hazard warnings: "Toxic" and "Reactive." [5]

Step 5: Final Disposal via Incineration
  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup.

  • Requirement: Nitro-biphenyl compounds must not be poured down the drain or disposed of in standard solid waste. They require high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF) to ensure complete thermal destruction of the nitroaromatic ring without generating toxic NOₓ byproducts.

Operational Visualization

The following diagram illustrates the logical flow and critical control points of the disposal process.

G Start Waste Generation: [1,1-Biphenyl]-3-ol,4-methyl-6-nitro- Segregation Segregation: Isolate from Bases & Reducing Agents Start->Segregation Identify Hazards Containment Containment: HDPE or Amber Glass (Non-metallic) Segregation->Containment Transfer to compatible container Labeling EPA/RCRA Labeling: 'Hazardous Waste - Toxic/Reactive' Containment->Labeling Seal & Document Disposal Final Disposal: High-Temp Incineration (TSDF) Labeling->Disposal Transport via certified carrier

Workflow for the safe segregation, containment, and disposal of nitro-biphenyl chemical waste.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuate and Assess: Instruct all non-essential personnel to clear the immediate area. Verify that laboratory ventilation (fume hoods/snorkels) is operating at maximum capacity.

  • Containment: If the material is in solid form, surround the spill area with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to establish a physical perimeter.

  • Dust Suppression: Nitroaromatic dust is highly hazardous if inhaled. Do not dry-sweep. Lightly mist the solid spill with a compatible, high-flashpoint inert solvent (or water, if appropriate for the specific formulation) to suppress aerosolization.

  • Collection: Use non-sparking, non-metallic tools (e.g., polypropylene scoops) to gently collect the dampened material and the absorbent.

  • Packaging: Place all collected debris into a wide-mouth HDPE hazardous waste bucket. Seal tightly.

  • Decontamination: Wash the spill surface thoroughly with a mild detergent and water solution. Collect all aqueous wash liquids using absorbent pads, and dispose of these pads in the same hazardous waste container as the primary spill debris.

References

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link][3]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Identification and Management under RCRA. Available at:[Link][4]

Sources

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